molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Cat. No.: B1329792
CAS No.: 69088-96-6
M. Wt: 175.23 g/mol
InChI Key: DQPSETABKZMTEZ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(3-aminophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
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InChI

InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSETABKZMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071954
Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69088-96-6
Record name 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
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Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
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Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
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Record name 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (Bamaluzole)

Abstract

This compound, also known as Bamaluzole, is a compound that has been noted in scientific literature primarily for its activity related to neurotransmitter receptors. Initially patented as an anticonvulsant, its mechanism of action has been associated with GABA receptor agonism.[1][2] However, its structural features are also highly characteristic of a class of molecules known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] This class of compounds has garnered significant interest in drug development for its potential in treating a variety of central nervous system (CNS) disorders, including anxiety, addiction, and neurodevelopmental disorders like Fragile X syndrome and autism.[5][6] This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its role as a potential modulator of critical CNS signaling pathways. We present available data, relevant experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₃NO.[7] Its structure features a central butynol core functionalized with a methyl group and an aminophenyl ring. This structure is critical for its biological activity.

PropertyValueReference
CAS Number 69088-96-6[7]
Alternate Names Bamaluzole, 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline[7]
Molecular Formula C₁₁H₁₃NO[7]
Molecular Weight 175.23 g/mol [7]
IUPAC Name This compound[8]
InChI Key DQPSETABKZMTEZ-UHFFFAOYSA-N[8]
Melting Point 117-118 °C[9]
Boiling Point 340.2±27.0 °C at 760 mmHg[9]
Purity ≥98% (Commercially available)[8]

Core Mechanism of Action: A Dual Perspective

The literature presents two potential mechanisms of action for Bamaluzole and structurally related compounds: GABA receptor agonism and mGluR5 negative allosteric modulation.

  • GABA Receptor Agonism : Bamaluzole has been described as a GABA receptor agonist.[2][10][11] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. Agonists of the GABA-A receptor, a ligand-gated ion channel, typically enhance the influx of chloride ions into neurons.[12][13] This hyperpolarizes the neuron, making it less likely to fire an action potential, leading to sedative, anxiolytic, and anticonvulsant effects.[12]

  • mGluR5 Negative Allosteric Modulation : The aryl-alkynyl structure of Bamaluzole is a classic pharmacophore for negative allosteric modulators (NAMs) of the mGluR5 receptor.[3][4] mGluR5 is a G protein-coupled receptor (GPCR) that is activated by glutamate, the main excitatory neurotransmitter.[3] As a NAM, the compound would not compete with glutamate at its binding site (the orthosteric site) but would instead bind to a different, allosteric site on the receptor.[14] This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby dampening excitatory signaling.[14] This mechanism is a key target for treating diseases associated with excessive glutamate signaling.[3][5]

Given the structural similarities to potent mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine), it is plausible that the primary, more specific mechanism of action for this compound class is through mGluR5 modulation.

The mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a cascade of intracellular events. The receptor is coupled to Gq/11 G-proteins.[15] Upon activation, this leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[17] DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[16][17] This pathway is crucial for modulating synaptic plasticity and neuronal excitability.[15]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Activates Receptor PKC PKC DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Canonical mGluR5 signaling cascade.

Principle of Negative Allosteric Modulation (NAM)

A NAM reduces the activity of a receptor by binding to an allosteric site, which is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event decreases the affinity and/or efficacy of the orthosteric ligand. This offers a more subtle way to modulate receptor function compared to competitive antagonists, which directly block the endogenous ligand.

References

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, with CAS number 69088-96-6, is an aromatic amino alcohol.[1][2] Structurally, it features a phenyl ring substituted with an amino group and a 2-methyl-3-butyn-2-ol moiety. This compound is not widely reported for intrinsic biological activity; its primary significance in the scientific literature is as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably the anti-cancer drug Erlotinib.[3][4]

This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a precursor in pharmaceutical manufacturing. The lack of data on its direct biological effects is noted, and instead, the biological context of its principal downstream product, Erlotinib, is detailed.

Structure and Physicochemical Properties

The chemical structure of this compound combines an aniline core with a tertiary propargyl alcohol. This bifunctional nature makes it a useful building block in organic synthesis.

Table 2.1: Physicochemical and Computed Properties

Property Value Source(s)
IUPAC Name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol [5]
Synonyms 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline [1][2]
CAS Number 69088-96-6 [1]
Molecular Formula C₁₁H₁₃NO [1]
Molecular Weight 175.23 g/mol [5]
Appearance White to light yellow powder/crystal [2]
Melting Point 116-118 °C [6][7]
Boiling Point (Predicted) 340.2 ± 27.0 °C at 760 mmHg [7]
Density (Predicted) 1.1 ± 0.1 g/cm³ [7]
XLogP3 (Computed) 1.1 [5]
Hydrogen Bond Donor Count 2 [5]

| Hydrogen Bond Acceptor Count | 2 |[5] |

Synthesis and Experimental Protocols

The most prominent method for synthesizing this compound is the Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (2-methyl-3-butyn-2-ol) and an aryl halide (3-bromoaniline).[6]

Synthesis Workflow

The general workflow for the synthesis via a Sonogashira coupling is outlined below.

G A 3-Bromoaniline Reaction Sonogashira Coupling A->Reaction B 2-Methyl-3-butyn-2-ol B->Reaction Product 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol Reaction->Product  Pd(OAc)2, P(p-tol)3  DBU, THF, 80 °C

Figure 1. Synthesis of the target compound via Sonogashira coupling.
Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Ali, C. F., et al. in Beilstein Journal of Organic Chemistry (2012).[6]

  • Catalyst Preparation: An oven-dried 20 mL Schlenk tube equipped with a magnetic stirring bar is charged with Palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 30 µmol) and tri(p-tolyl)phosphine (18.2 mg, 60 µmol).

  • Vessel Purging: The vessel is sealed with a rubber septum and purged by alternating between vacuum and nitrogen cycles (3 times).

  • Reagent Addition: Tetrahydrofuran (THF, 2 mL), 3-bromoaniline (109 μL, 1 mmol), 2-methyl-3-butyn-2-ol (146 μL, 1.5 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 300 μL, 2.0 mmol) are added sequentially via syringe.

  • Reaction: The reaction mixture is stirred at 80 °C for 14 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a celite pad. The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using an ethyl acetate/cyclohexane (3:7) eluent.

  • Isolation: The final product, this compound, is isolated as a pale yellow solid (151 mg, 86% yield).[6]

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic analyses such as fully assigned ¹H-NMR, ¹³C-NMR, or IR spectra for this compound are scarce in the literature. However, some analytical data has been reported.

Table 4.1: Analytical Data

Data Type Result Source(s)
Melting Point 116-118 °C [6]
Mass Spectrometry GC-MS spectrum available in public databases. [5]

| Purity | >98.0% (GC) |[2] |

Biological Context and Significance

There is currently no significant scientific literature describing the intrinsic biological activity or mechanism of action for this compound. Its importance lies in its role as a key building block for the synthesis of 3-ethynylaniline, a crucial precursor for the anticancer drug Erlotinib.[3][8]

Role as an Intermediate for Erlotinib

Erlotinib synthesis requires the coupling of a 4-chloroquinazoline core with 3-ethynylaniline.[9] The subject compound, this compound, serves as a protected form of 3-ethynylaniline. The bulky 2-hydroxyprop-2-yl group protects the terminal alkyne during initial synthetic steps and can be subsequently removed under basic conditions (a retro-Favorski reaction) to reveal the necessary terminal alkyne functionality for the final coupling step.

G A 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol B 3-Ethynylaniline A->B  Base (e.g., NaOH)  Deprotection Product Erlotinib B->Product  Nucleophilic  Aromatic Substitution C 4-Chloro-6,7-bis- (2-methoxyethoxy)-quinazoline C->Product

Figure 2. Logical workflow showing the role of the title compound in Erlotinib synthesis.
Targeted Pathway of Erlotinib: EGFR Signaling

Erlotinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[12][13] This phosphorylation event initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]

Erlotinib exerts its therapeutic effect by binding reversibly to the ATP-binding site within the EGFR tyrosine kinase domain.[16][17] This competitive inhibition prevents EGFR autophosphorylation, thereby blocking the activation of downstream signaling and inhibiting the growth of cancer cells.[16][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF / TGF-α (Ligand) EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP Binding SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation Translocation AKT Akt PI3K->AKT AKT->Proliferation Anti-apoptosis

Figure 3. Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

This compound is a well-characterized synthetic intermediate with established protocols for its preparation via Sonogashira coupling. While it lacks known intrinsic biological activity, its role as a precursor to 3-ethynylaniline makes it a valuable compound in medicinal chemistry, particularly for the industrial synthesis of the EGFR inhibitor Erlotinib. Future research could explore potential applications of this molecule beyond its current use, leveraging its bifunctional aniline and propargyl alcohol moieties for the development of novel chemical entities.

References

In-Depth Technical Guide: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS 69088-96-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 69088-96-6, identified as 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This molecule is a known process-related impurity and synthetic intermediate of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Understanding the properties and synthesis of this compound is crucial for the quality control and safety assessment of Erlotinib. This document summarizes its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and addresses the current knowledge of its biological activity.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and analytical method development.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonym(s) 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline, Erlotinib Impurity 7[4]
CAS Number 69088-96-6[3]
Molecular Formula C₁₁H₁₃NO[3]
Molecular Weight 175.23 g/mol [3]
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 117-122 °C[4]
Boiling Point 340.2 ± 27.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
LogP 1.1[3]
Topological Polar Surface Area 46.3 Ų[3]

Experimental Protocols

Synthesis Protocol: Copper-Free Sonogashira Coupling

A practical and efficient method for the synthesis of this compound involves a palladium-catalyzed, copper-free Sonogashira coupling reaction between an aryl bromide and 2-methyl-3-butyn-2-ol.

Materials and Reagents:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and P(p-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, followed by 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), and DBU (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following HPLC method can be used for the separation and quantification of this compound, particularly in the context of Erlotinib impurity profiling.[6]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (C18), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 1% ammonium acetate and acetonitrile (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution (e.g., Erlotinib bulk drug) in the mobile phase at a suitable concentration (e.g., 100 µg/mL).

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Quantify the impurity by comparing its peak area to that of the standard.

Biological Activity and Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific biological activity, mechanism of action, or toxicological profile of this compound. Its primary significance in the scientific literature is as a process-related impurity of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The focus of existing studies is on its synthesis, detection, and control to ensure the purity and safety of the final pharmaceutical product.[6]

Given its structural similarity to a fragment of Erlotinib, it is plausible that it could interact with biological targets, but any such activity has not been reported. Further research is required to elucidate any potential pharmacological or toxicological effects of this compound.

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound via a copper-free Sonogashira coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Reactant1 3-Bromoaniline ReactionVessel Schlenk Tube (Argon Atmosphere) Reactant1->ReactionVessel Reactant2 2-Methyl-3-butyn-2-ol Reactant2->ReactionVessel Catalyst Pd(OAc)₂ Catalyst->ReactionVessel Ligand P(p-tol)₃ Ligand->ReactionVessel Base DBU Base->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Temperature 80 °C Workup Aqueous Workup (NH₄Cl, Ethyl Acetate) ReactionVessel->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Conclusion

This compound (CAS 69088-96-6) is a well-characterized chemical compound primarily of interest as an impurity and intermediate in the synthesis of Erlotinib. Its physicochemical properties are well-documented, and efficient synthetic and analytical methods are available. However, a significant knowledge gap exists regarding its biological activity and potential mechanism of action. This lack of data highlights an area for future research, particularly for a comprehensive understanding of the safety profile of Erlotinib and for the potential discovery of new biological activities of related aminophenyl acetylenic compounds.

References

An In-Depth Technical Guide to the Proposed Synthesis of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline is not a well-documented substance with an established history of discovery in scientific literature. This guide, therefore, presents a proposed synthetic pathway based on established chemical principles, primarily the Sonogashira cross-coupling reaction. All experimental details and data are derived from analogous reactions reported for similar molecular structures.

Introduction

Aniline derivatives containing alkynyl moieties are significant structural motifs in medicinal chemistry and materials science. This document outlines a comprehensive technical guide for the proposed synthesis of a novel compound, 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline. The synthetic strategy hinges on the palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is noted for its mild conditions and tolerance of a wide range of functional groups.[1][3]

The proposed synthesis involves the coupling of a 3-haloaniline (specifically, 3-bromoaniline or 3-iodoaniline) with 2-methyl-3-butyn-2-ol, a readily available terminal alkyne. This guide provides a detailed experimental protocol, expected quantitative data based on similar transformations, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the potential synthesis and study of this compound.

Proposed Synthetic Pathway: Sonogashira Coupling

The core of the proposed synthesis is the Sonogashira cross-coupling of 3-haloaniline with 2-methyl-3-butyn-2-ol. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The reactivity of the aryl halide is a key factor, with iodides generally being more reactive than bromides.[3] Both copper-catalyzed and copper-free conditions have been proven effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol.[5]

The general reaction is as follows:

G reactant1 3-Haloaniline (X = Br, I) product 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline reactant1->product reactant2 2-Methyl-3-butyn-2-ol reactant2->product reagent1 Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) reagent2 Ligand (e.g., PPh₃, P(p-tol)₃) reagent3 Base (e.g., DBU, Et₃N) reagent4 Solvent (e.g., THF, DMF)

Caption: Proposed Sonogashira coupling reaction for the synthesis of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline.

Data Presentation

The following table summarizes representative quantitative data for the proposed Sonogashira coupling, extrapolated from similar reactions found in the literature.[5][6][7] Yields are highly dependent on the specific conditions and the nature of the aryl halide.

ParameterValueReference / Notes
Reactants
3-Bromoaniline1.0 mmolLimiting Reagent
2-Methyl-3-butyn-2-ol1.2 mmol1.2 equivalents
Catalyst System
Pd(OAc)₂3 mol %Palladium Source
P(p-tol)₃6 mol %Phosphine Ligand
Base & Solvent
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)3.0 mmolBase, 3.0 equivalents
THF (Tetrahydrofuran)5 mLAnhydrous Solvent
Reaction Conditions
Temperature80 °C[5]
Reaction Time6 hours[5]
AtmosphereInert (Nitrogen or Argon)
Expected Outcome
Isolated Yield70-90%Based on analogous reactions with aryl bromides.[5]

Experimental Protocols

This section details the proposed methodologies for the synthesis, purification, and characterization of 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline.

Synthesis: Copper-Free Sonogashira Coupling[5]
  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 3 mol %), tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol %), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL), 3-bromoaniline (1.0 mmol, 1.0 eq), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 eq) sequentially via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

Work-up and Purification
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.[3]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[3][9] The eluent system will likely be a gradient of ethyl acetate in hexane.

Characterization

The structure of the purified product should be confirmed using standard spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aniline, the quaternary carbon of the hydroxy-isopropyl group, and the alkyne carbons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the O-H stretch of the alcohol, and the C≡C stretch of the alkyne.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification process.

G start Start setup Reaction Setup (Flask, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill N₂) setup->inert add_reagents Add Solvent, 3-Bromoaniline, 2-Methyl-3-butyn-2-ol, Base inert->add_reagents react Heat and Stir (80°C, 6h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Cool, Filter, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, IR, HRMS) purify->characterize end End Product characterize->end G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)-X(L₂) pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal Cu-C≡CR pd_alkyne Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne cu_x CuX transmetal->cu_x CuX reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 Ar-C≡CR pi_complex π-Alkyne Complex cu_x->pi_complex R-C≡C-H cu_alkyne Cu-C≡CR cu_alkyne->transmetal deprotonation Deprotonation pi_complex->deprotonation Base deprotonation->cu_alkyne

References

Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a valuable intermediate in pharmaceutical synthesis. The primary synthesis route detailed is the Sonogashira coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide includes a detailed experimental protocol, quantitative data from relevant studies, and visualizations of the synthetic pathway and reaction mechanism.

Core Synthesis Pathway: Sonogashira Coupling

The most industrially relevant and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira coupling of a 3-haloaniline with 2-methyl-3-butyn-2-ol. Both traditional copper-co-catalyzed and modern copper-free methodologies have been successfully applied. This guide focuses on a copper-free approach, which offers advantages in terms of reduced toxicity and simplified purification.

The overall reaction is as follows:

Sonogashira Coupling for this compound 3-Bromoaniline 3-Bromoaniline Reaction + 3-Bromoaniline->Reaction 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol->Reaction Target_Molecule This compound Process Reaction->Process Pd(OAc)2, Ligand Base, Solvent, 80 °C Process->Target_Molecule

Caption: General reaction scheme for the Sonogashira coupling.

Quantitative Data

The following table summarizes the yield of this compound from the copper-free Sonogashira coupling of 3-bromoaniline and 2-methyl-3-butyn-2-ol under various conditions. The data is adapted from a study on the practical synthesis of aryl-2-methyl-3-butyn-2-ols.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventYield (%)
1Pd(OAc)₂ (3)PPh₃ (6)DBU (3)THF55
2Pd(OAc)₂ (3)P(p-tol)₃ (6)DBU (3)THF98
3Pd(OAc)₂ (3)P(o-tol)₃ (6)DBU (3)THF80
4Pd(OAc)₂ (3)P(p-tol)₃ (6)K₂CO₃ (3)THF25
5Pd(OAc)₂ (3)P(p-tol)₃ (6)Cs₂CO₃ (3)THF40

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), ligand (6 mol %), base (3 equiv), 6 h, 80 °C. Yields were determined by GC using tetradecane as an internal standard.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via a copper-free Sonogashira coupling reaction, based on the optimized conditions from the literature.

Materials and Reagents:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.03 mmol, 6.7 mg) and tri(p-tolyl)phosphine (0.06 mmol, 18.3 mg).

  • Add anhydrous tetrahydrofuran (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • To this solution, add 3-bromoaniline (1.0 mmol, 172 mg), 2-methyl-3-butyn-2-ol (1.2 mmol, 101 mg, 0.12 mL), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 457 mg, 0.45 mL).

  • Heat the reaction mixture to 80 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper. The copper-free variant, detailed in the protocol above, follows a similar palladium cycle.

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal R-C≡C-H, Base RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Ar-C≡C-R Setup Inert Atmosphere Setup Reagents Addition of Reagents Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Catalytic cycle and experimental workflow.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

A Technical Guide to the Biological Activity of Aminophenyl Alkynes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The alkyne functional group, once viewed with caution in medicinal chemistry due to potential metabolic instability, is now recognized as a valuable structural motif in drug design.[1] Its unique linear geometry, rigidity, and reactivity make it a versatile building block for optimizing compound activity, selectivity, and pharmacokinetic properties.[2] When incorporated into an aminophenyl scaffold, the resulting aminophenyl alkynes present a class of compounds with significant potential across various therapeutic areas. The alkyne moiety can act as a bioisostere for groups like nitriles or halogens, serve as a rigid linker to orient pharmacophoric elements, or function as a reactive "warhead" for covalent inhibition.[1][3] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of aminophenyl alkynes, focusing on their applications in oncology and neuroprotection.

Synthetic Strategies for Aminophenyl Alkynes

The construction of aminophenyl alkynes is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl halide, is a cornerstone of this synthesis.[4] Other methods, such as the Corey-Fuchs reaction or the Bestmann-Ohira homologation, provide alternative routes from aldehydes.[5][6]

General Synthesis Workflow: Sonogashira Coupling

The diagram below illustrates a typical workflow for the synthesis of aminophenyl alkyne derivatives via a Sonogashira coupling reaction.[4][7]

sonogashira_coupling start Starting Materials: - Halo-substituted Aminophenyl (e.g., Iodoaniline) - Terminal Alkyne reaction Reaction Setup start->reaction Add catalyst Catalyst System: - Palladium Source (e.g., PdCl2(PPh3)2) - Copper(I) Co-catalyst (e.g., CuI) catalyst->reaction Add workup Aqueous Workup & Extraction reaction->workup Quench & conditions Conditions: - Amine Base (e.g., DIPEA, Et3N) - Anhydrous Solvent (e.g., DMF, Toluene) - Room Temp to Reflux conditions->reaction Set purification Purification: - Column Chromatography workup->purification product Aminophenyl Alkyne Product purification->product Isolate

Caption: Generalized workflow for Sonogashira cross-coupling synthesis.

Experimental Protocol: Sonogashira Coupling of 10-iodovindoline with a Propargylated Fragment

This protocol is adapted from the synthesis of alkyne-tethered vindoline hybrids.[4]

  • Reactant Preparation : Dissolve 10-iodovindoline (1 equivalent) and the desired propargylated fragment (e.g., an alkyne-functionalized imatinib moiety) (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Addition : Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution. Subsequently, add the catalyst system, consisting of Copper(I) iodide (CuI) (20 mol%) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%).

  • Reaction Execution : Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired aminophenyl alkyne derivative.[4]

Biological Activities and Therapeutic Potential

Aminophenyl alkynes have demonstrated a range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

The rigid alkyne linker can position aromatic systems in orientations favorable for binding to biological targets, leading to potent antiproliferative effects.

Numerous studies have reported the cytotoxic activity of aminophenyl alkyne derivatives against a panel of human cancer cell lines. The data in the table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.

Compound ClassCompoundCell LineDiseaseIC₅₀ (µM)Reference
Quinoxaline Hybrid Compound 5SMMC-7721Hepatoma0.071[8]
HeLaCervical Cancer0.126[8]
K562Leukemia0.164[8]
1,3-Diphenylurea-Quinoxaline Compound 19MGC-803Gastric Cancer9.0[8]
HeLaCervical Cancer12.3[8]
T-24Bladder Cancer27.5[8]
Imamine-1,3,5-triazine Compound 4fMDA-MB-231Breast Cancer6.25[9]
Imamine-1,3,5-triazine Compound 4kMDA-MB-231Breast Cancer8.18[9]
Vindoline-Chalcone Hybrid Compound 36A2780Ovarian CancerSubmicromolar[4]

This protocol is a standard method for assessing the antiproliferative effects of test compounds.[9][10]

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the aminophenyl alkyne compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

The workflow for a typical cell-based viability assay is depicted below.

mtt_workflow seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Aminophenyl Alkyne (Varying concentrations) incubate1->treat incubate2 4. Incubate 48-72h (Drug exposure) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 4h (Formazan formation) mtt->incubate3 solubilize 7. Add DMSO (Dissolve crystals) incubate3->solubilize read 8. Read Absorbance (Plate Reader) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow of an MTT-based cell proliferation assay.

Enzyme Inhibition

Aminophenyl alkynes have been successfully designed as potent inhibitors of several enzyme classes, particularly protein kinases, which are crucial targets in cancer therapy.[11]

The 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine scaffolds are well-established templates for tyrosine kinase inhibitors. The introduction of a reactive alkynamide group at the 6-position of these scaffolds can lead to irreversible inhibition through covalent modification of a cysteine residue in the enzyme's active site.[12]

These compounds often exhibit broad activity against the erbB family of receptors (EGFR/erbB1, HER2/erbB2, erbB4), which are key drivers in many cancers.[12] The alkyne acts as a Michael acceptor, facilitating covalent bond formation.

The general mechanism of irreversible inhibition of erbB kinases is shown below.

erbb_inhibition inhibitor Aminophenyl Alkynamide Inhibitor binding Reversible Binding (Non-covalent) inhibitor->binding Enters atp_pocket erbB Kinase ATP-Binding Pocket atp_pocket->binding covalent Covalent Bond Formation (Michael Addition) binding->covalent Proximity to inactivated Irreversibly Inhibited Kinase covalent->inactivated cys_residue Active Site Cysteine Residue cys_residue->covalent Nucleophilic Attack

Caption: Mechanism of irreversible erbB kinase inhibition by alkynamides.

Alkynylpyrimidine amide derivatives have been developed as potent and selective ATP-competitive inhibitors of Tie-2 kinase, a receptor tyrosine kinase critical for angiogenesis.[13] Inhibition of Tie-2 signaling can suppress the growth of new blood vessels, a key process in tumor growth and metastasis.

While not a primary focus, certain Nα-phosphoryl-L-alanyl-proline derivatives containing alkyne-like thiazolidine rings have shown competitive inhibition of ACE, with Kᵢ values in the micromolar range.[14]

Compound ClassTarget EnzymeKᵢ (µM)Reference
Nα-Phosphoryl-L-alanyl-L-thiazolidine-4-carboxylic acidACE68[14]
Nα-Phosphoryl-L-alanyl-trans-4-hydroxy-L-prolineACE89.3[14]
Neuroprotective Activity

While direct studies on aminophenyl alkynes are emerging, related structures like 4-aminopyridine have shown neuroprotective properties.[15] The mechanisms are thought to involve the modulation of ion channels, reduction of neuroinflammation, and suppression of microglial activation.[15][16] For example, 4-aminopyridine was found to suppress microglial activation and protect neurons in a model of Alzheimer's disease.[15] The antioxidant properties of the aminophenol moiety may also contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.[17][18]

Structure-Activity Relationships (SAR)

From the available literature, several key structure-activity relationships for aminophenyl alkyne derivatives can be summarized.

  • Quinoxalines : Electron-releasing groups (e.g., OCH₃) on the phenyl rings of quinoxaline derivatives tend to enhance anticancer activity.[8] Unsubstituted aromatic rings can also be more active than substituted ones in certain contexts.[8]

  • Kinase Inhibitors : For irreversible erbB inhibitors, the nature of the alkynamide side chain is critical. 5-dialkylamino-2-pentynamide side chains provide high potency, possibly by catalyzing the Michael addition reaction with the target cysteine residue.[12]

  • DNMT Inhibitors : In quinoline-based DNMT inhibitors, a bicyclic substituent (like quinoline) on one side and a single-ring moiety on the other provides the best activity.[19]

The logical relationship between structural features and biological activity is illustrated below.

sar_logic scaffold Core Scaffold (e.g., Quinoxaline, Quinazoline) activity Biological Activity scaffold->activity alkyne Alkyne Linker alkyne->activity Modulates Geometry & Reactivity substituents Substituents (R groups) substituents->activity Modulates Potency & Selectivity sar1 Electron-releasing groups (e.g. -OCH3) [8] sar1->substituents Influences sar2 Reactive Alkynamide (Michael Acceptor) [12] sar2->alkyne Influences sar3 Optimal Ring Size (Bicyclic + Monocyclic) [19] sar3->scaffold Influences

References

An In-Depth Technical Review of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Key Intermediate in Erlotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its pivotal position in the manufacturing of Erlotinib. While the direct biological activity of this compound is not extensively documented, its significance as a precursor to a life-saving medication warrants a detailed examination of its chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis, and provides visualizations of the synthetic pathways.

Chemical Properties and Data

This compound is an organic compound featuring an aminophenyl group attached to a methyl-substituted butynol moiety. Its chemical structure combines an aromatic amine with a tertiary alcohol and an internal alkyne, making it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 69088-96-6[1][2]
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1][2]
IUPAC Name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol[3]
Synonyms 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline[1]
Physical Appearance White to light yellow powder or crystalsN/A
Melting Point 117-118 °C[2]
Boiling Point 340.2±27.0 °C at 760 mmHg[2]
Density 1.1±0.1 g/cm³[2]

Synthesis of this compound

The primary and most efficient method reported for the synthesis of this compound is the Sonogashira cross-coupling reaction. Notably, a copper-free variant of this reaction has been developed to improve safety and reduce catalyst-related impurities, which is particularly important in pharmaceutical manufacturing.

Copper-Free Sonogashira Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide (3-bromoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol).

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reactants:

    • 3-Bromoaniline

    • 2-Methyl-3-butyn-2-ol

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Ligand (e.g., Tri(p-tolyl)phosphine, P(p-tol)₃)

  • Base:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent:

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline, 2-methyl-3-butyn-2-ol, palladium(II) acetate, and the phosphine ligand in THF.

    • Add DBU to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (typically several hours), monitoring the reaction progress by a suitable analytical method like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

G Reactants Reactants: 3-Bromoaniline 2-Methyl-3-butyn-2-ol Reaction Sonogashira Coupling Reaction (Heated under inert atmosphere) Reactants->Reaction Catalyst Catalyst System: Pd(OAc)₂ P(p-tol)₃ Catalyst->Reaction Base_Solvent Base and Solvent: DBU in THF Base_Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Copper-Free Sonogashira Synthesis Workflow.

Role in the Synthesis of Erlotinib

The primary significance of this compound lies in its function as a key building block for the synthesis of Erlotinib. The synthesis involves two main subsequent steps: deprotection of the alkyne and coupling with the quinazoline core.

Deprotection of the Hydroxyisopropyl Group

The 2-hydroxyprop-2-yl group on the alkyne serves as a protecting group. It is removed to generate the terminal alkyne, 3-ethynylaniline, which is then used in the next step. This deprotection is typically achieved by heating with a base, such as sodium hydroxide, in a suitable solvent like toluene. Acetone is liberated as a byproduct and can be distilled off to drive the reaction to completion.[4]

Coupling with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The final step in the synthesis of the Erlotinib backbone is the nucleophilic aromatic substitution reaction between the newly formed 3-ethynylaniline and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This reaction forms the final drug substance, Erlotinib.

Experimental Protocol: Synthesis of Erlotinib from this compound

  • Step 1: Deprotection

    • Dissolve this compound in toluene.

    • Add a catalytic amount of a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux. Acetone is formed as a byproduct and can be removed by distillation.

    • Monitor the reaction for the complete consumption of the starting material.

    • After completion, the resulting solution of 3-ethynylaniline in toluene is typically used directly in the next step without isolation.[4]

  • Step 2: Coupling

    • To the solution of 3-ethynylaniline, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

    • The reaction is typically carried out in a solvent mixture such as toluene and isopropanol.

    • The mixture is heated to facilitate the nucleophilic aromatic substitution.

    • After the reaction is complete, the product, Erlotinib, can be precipitated and purified, often as its hydrochloride salt.

Overall Synthetic Pathway to Erlotinib

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Erlotinib A 3-Bromoaniline C This compound A->C Pd(OAc)₂, P(p-tol)₃ DBU, THF B 2-Methyl-3-butyn-2-ol B->C D This compound E 3-Ethynylaniline D->E NaOH, Toluene Reflux G Erlotinib E->G F 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G Isopropanol Heat

References

A Comprehensive Technical Guide to 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the research chemical 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. Primarily recognized as a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a copper-free Sonogashira coupling reaction, and outlines its significant role within the context of anticancer drug development. The guide also visualizes the synthetic pathway and the relevant biological signaling cascade using Graphviz diagrams, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data have been aggregated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 69088-96-6PubChem[1], Santa Cruz Biotechnology
Molecular Formula C₁₁H₁₃NOPubChem[1], Santa Cruz Biotechnology
Molecular Weight 175.23 g/mol PubChem[1], Santa Cruz Biotechnology
IUPAC Name 4-(3-aminophenyl)-2-methylbut-3-yn-2-olPubChem[1]
Synonyms 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)anilineSanta Cruz Biotechnology
Purity ≥98%Sigma-Aldrich[2], ChemScene
Appearance Not specified (typically a solid)N/A
Storage Temperature Ambient Storage; Sealed in dry, 2-8°C recommended for long-termSigma-Aldrich[2], ChemScene

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. A copper-free variant of this reaction has been shown to be effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol. The following protocol is based on a reported procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes the palladium-catalyzed coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol.

Materials and Reagents:

  • 3-bromoaniline

  • 2-methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a dry reaction flask, add palladium(II) acetate (e.g., 2 mol%) and tri(p-tolyl)phosphine (e.g., 4 mol%).

  • Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous tetrahydrofuran (THF) and stir the mixture for a few minutes to allow for the formation of the catalyst complex.

  • To this mixture, add 3-bromoaniline (1.0 equivalent), 2-methyl-3-butyn-2-ol (e.g., 1.2-1.5 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base (e.g., 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Bromoaniline R Sonogashira Coupling (Reflux) A->R B 2-Methyl-3-butyn-2-ol B->R C Pd(OAc)₂ / P(p-tol)₃ (Catalyst System) C->R D DBU (Base) THF (Solvent) D->R W1 Quench and Extraction (EtOAc, NaHCO₃, Brine) R->W1 W2 Drying and Concentration (MgSO₄, Rotary Evaporation) W1->W2 P Flash Column Chromatography (Silica Gel, Hexane/EtOAc) W2->P Prod This compound P->Prod

Synthetic pathway for this compound.

Biological Significance and Role in Drug Development

While there is limited publicly available information on the direct biological activity of this compound, its primary significance lies in its role as a key precursor in the synthesis of Erlotinib.

Intermediate in the Synthesis of Erlotinib

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of Erlotinib involves the coupling of this compound (after deprotection of the hydroxyl group to form 3-ethynylaniline) with a substituted quinazoline core.

The EGFR Signaling Pathway and Mechanism of Action of Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3][4] In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event activates downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which in turn promote cell proliferation, angiogenesis, and metastasis, while inhibiting apoptosis.[3]

Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of the downstream signaling pathways.[3] This leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Outcomes Cell Proliferation Survival Angiogenesis Inhibition of Apoptosis Akt->Outcomes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Outcomes EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP Competition)

EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

This compound is a valuable research chemical, primarily due to its role as a key building block in the synthesis of the targeted anticancer therapy, Erlotinib. Understanding its synthesis and its place within the broader context of drug development is essential for researchers working on novel EGFR inhibitors and other related therapeutic agents. This guide provides a consolidated resource of its chemical properties, a detailed synthetic protocol, and the biological rationale for its importance, thereby facilitating its application in pharmaceutical research and development.

References

Erlotinib Impurity 41: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides a comprehensive overview of Erlotinib Impurity 41, a process-related impurity identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate. While direct studies on this specific impurity are limited, this document extrapolates from the known synthesis of Erlotinib and general principles of impurity analysis to provide a thorough understanding of its identification, potential formation, and relevance. This guide details a putative synthesis pathway, proposes robust analytical methodologies for its detection and quantification, and discusses its potential impact on the quality of Erlotinib. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate comprehension.

Introduction to Erlotinib and the Significance of Impurity Profiling

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The manufacturing process of any pharmaceutical agent is complex and can result in the formation of impurities, which may include starting materials, intermediates, by-products, and degradation products.

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities in APIs. The presence of impurities, even in trace amounts, can potentially affect the safety, efficacy, and stability of the final drug product. Therefore, the identification, characterization, and control of impurities are paramount in drug development and manufacturing.

Identification and Chemical Structure of Erlotinib Impurity 41

Erlotinib Impurity 41 has been identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate. Its chemical identity is summarized in the table below.

Identifier Value
Chemical Name Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate
CAS Number 1061231-00-2[1]
Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol

Putative Synthesis Pathway of Erlotinib Impurity 41

Erlotinib Impurity 41 is likely a process-related impurity formed during the synthesis of a key Erlotinib intermediate, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. The synthesis of this intermediate typically starts from ethyl 3,4-dihydroxybenzoate, which undergoes O-alkylation.

The formation of Impurity 41 can be postulated to occur due to an incomplete or side reaction during the O-alkylation step. Specifically, if a mixture of alkylating agents is used or if one of the reagents is impure, the mono-alkylation product Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate could be formed alongside the desired di-alkoxy product.

G cluster_start Starting Material cluster_reagents Alkylation Reagents cluster_products Products Ethyl_3_4_dihydroxybenzoate Ethyl 3,4-dihydroxybenzoate reaction_node Ethyl_3_4_dihydroxybenzoate->reaction_node 2_chloroethanol 2-Chloroethanol 2_chloroethanol->reaction_node 2_methoxyethyl_halide 2-Methoxyethyl halide 2_methoxyethyl_halide->reaction_node Impurity_41 Erlotinib Impurity 41 Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate Intermediate Desired Intermediate Ethyl 3,4-bis(2-methoxyethoxy)benzoate reaction_node->Impurity_41 Incomplete/Side Reaction reaction_node->Intermediate Main Reaction

Putative formation of Erlotinib Impurity 41.

Relevance and Potential Impact

The relevance of any impurity is determined by its potential to impact the quality, safety, and efficacy of the drug product. For Erlotinib Impurity 41, the following points are of consideration:

  • Pharmacological Activity: The structural similarity of Impurity 41 to the key intermediates of Erlotinib suggests it is unlikely to possess the same pharmacological activity as Erlotinib, as it lacks the critical quinazoline and ethynylphenyl moieties responsible for EGFR inhibition. However, its own potential biological effects are unknown.

  • Toxicology: The toxicological profile of Erlotinib Impurity 41 has not been reported. Generally, impurities are controlled to levels where they are considered to pose no significant risk. Without specific data, the precautionary principle dictates that its levels should be minimized.

  • Impact on Manufacturing: The presence of this impurity can affect the yield and purity of the subsequent steps in the synthesis of Erlotinib. It necessitates robust purification methods to ensure the final API meets the required specifications.

Experimental Protocols: Analytical Methodologies

Detecting and quantifying Erlotinib Impurity 41 requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.[2]

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection would be the primary choice for routine analysis and quantification.

Parameter Proposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve the Erlotinib API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Proposed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Identification

For unequivocal identification and structural confirmation, LC-MS/MS is the method of choice.

Parameter Proposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Scan Mode Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification
Collision Gas Argon

Workflow for Method Development and Validation:

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) select_method Select Method (HPLC/LC-MS) optimize_params Optimize Parameters (Column, Mobile Phase, etc.) select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Analytical method development and validation workflow.

Conclusion

Erlotinib Impurity 41, identified as Ethyl 3-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate, is a potential process-related impurity in the synthesis of Erlotinib. While direct experimental data on its formation and biological activity are not publicly available, its origin can be logically inferred from the known synthetic pathways of Erlotinib intermediates. Its control is essential for ensuring the quality and safety of the final drug product. The proposed analytical methods, based on established practices for pharmaceutical impurity profiling, provide a robust framework for its detection, quantification, and control. Further research into the specific toxicological profile of this impurity would be beneficial for a complete risk assessment. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry to understand and manage this specific impurity in Erlotinib.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This compound is a key intermediate in the synthesis of the targeted cancer therapeutic, Erlotinib. A detailed experimental protocol for its preparation via a Sonogashira coupling reaction is presented, along with methods for its purification and analysis. Furthermore, this guide elucidates the biological context of this molecule by detailing the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of Erlotinib.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and quality control.

PropertyValueSource
IUPAC Name 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol[1]
CAS Number 69088-96-6[1]
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1][2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 117-118 °C[4]
Boiling Point (Predicted) 340.2 ± 27.0 °C at 760 mmHg[4]
Density (Predicted) 1.1 ± 0.1 g/cm³[4]
Solubility Soluble in Methanol[3]
pKa (Predicted) 12.99 ± 0.29[3]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 46.25 Ų[5]

Experimental Protocols

Synthesis via Sonogashira Coupling

The synthesis of this compound is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between a halo-substituted aniline and 2-methyl-3-butyn-2-ol. The following protocol is a representative procedure.

Materials:

  • 3-Iodoaniline

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene and triethylamine (2.0 eq) via syringe.

  • To the stirring mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexanes).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of the purity of this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water, with a small amount of an acid modifier such as phosphoric acid or formic acid for mass spectrometry applications.[6]

Procedure:

  • Prepare a standard solution of the purified compound in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

  • Inject the standard solution and the sample solution into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and purity of the compound.

Biological Context and Signaling Pathway

This compound is a crucial building block in the synthesis of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[7]

Erlotinib functions by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7][9][10] This inhibition prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[9][11] The major downstream pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[9][12]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Erlotinib.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Erlotinib Erlotinib (Target of action for the final drug) Erlotinib->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Synthesis_Workflow Start Start Materials: 3-Iodoaniline 2-Methyl-3-butyn-2-ol Reaction Sonogashira Coupling Reaction (Pd/Cu catalyst, TEA, Toluene, 70°C) Start->Reaction Workup Aqueous Workup (NH4Cl, EtOAc extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Flash Column Chromatography (Silica gel, Hexanes/EtOAc) Crude->Purification Pure Pure this compound Purification->Pure Analysis Purity Analysis (HPLC) Pure->Analysis Final Final Product (>98% Purity) Analysis->Final

References

Methodological & Application

Application Notes and Protocols for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a versatile bifunctional molecule containing a terminal alkyne and an aniline functional group.[1][2][3] The terminal alkyne makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule. The presence of the aminophenyl group provides a reactive handle for further functionalization, making this compound an attractive linker for various applications in bioconjugation, drug discovery, and materials science.[7][8][9]

These application notes provide an overview of the utility of this compound in click chemistry and detailed protocols for its use in bioconjugation.

Principle of the Reaction

The core of the application lies in the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions, often in aqueous environments.[5][10][11]

Applications

  • Bioconjugation: The bifunctional nature of this compound allows it to act as a linker to connect two different molecules. For instance, the alkyne can react with an azide-modified biomolecule (e.g., protein, DNA, or carbohydrate), while the amino group can be subsequently or previously conjugated to another molecule of interest, such as a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain.[7][8][12]

  • Drug Discovery: In drug development, this compound can be used to synthesize novel triazole-containing compounds.[13][14][15][16] The 1,2,3-triazole ring is a common pharmacophore found in many biologically active molecules and can act as a stable isostere for amide bonds.[17][18] The aminophenyl group offers a site for diversification, allowing for the generation of libraries of compounds for screening.

  • Probe Development: By conjugating a reporter molecule (e.g., a fluorophore or a biotin tag) to the amino group and then "clicking" the alkyne to a biological target, this compound can be used to create probes for studying biological processes and pathways.

Data Presentation

The following table summarizes representative quantitative data for a typical CuAAC reaction using an aminophenyl alkyne derivative. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterValueNotes
Reaction Time 1 - 4 hoursCan be faster with optimized catalyst and ligand concentrations.
Reaction Temperature Room Temperature (20-25 °C)Mild conditions preserve the integrity of most biomolecules.
Typical Yield > 90%Click chemistry is known for its high efficiency and yields.[19]
Solvent Aqueous buffers (e.g., PBS), DMSO/water mixturesThe choice of solvent depends on the solubility of the reactants.
Reactant Concentration 10 µM - 10 mMEffective even at low concentrations.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO, or a mixture) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to a final concentration of 1 mM in PBS.

    • Add this compound to a final concentration of 1.2 mM (1.2 equivalents).

    • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA ligand. Add 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM ligand solution to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM ligand.

    • Add the copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Protect from light if using light-sensitive molecules.

  • Purification:

    • The purification method will depend on the nature of the product. For protein conjugates, size exclusion chromatography can be used to remove excess reagents. For small molecules, purification can be achieved by reverse-phase HPLC or silica gel chromatography.

Protocol 2: Two-Step Bioconjugation - Labeling a Protein

This protocol outlines the labeling of a protein with a fluorescent dye using this compound as a linker.

Step 1: Functionalization of the Linker with a Dye

  • Dissolve this compound and an NHS-ester activated fluorescent dye in a 1:1 molar ratio in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the alkyne-functionalized dye by reverse-phase HPLC.

Step 2: Click Reaction with an Azide-Modified Protein

  • Prepare an azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Follow the general CuAAC protocol described above (Protocol 1), using the purified alkyne-functionalized dye.

  • Purify the fluorescently labeled protein using size exclusion chromatography to remove unreacted dye and other small molecules.

Visualizations

G cluster_reagents Reagents cluster_reaction Click Reaction cluster_product Product Alkyne This compound Mix Mix Reagents in Buffer Alkyne->Mix Azide Azide-Modified Molecule (e.g., Protein) Azide->Mix Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Triazole Stable Triazole-Linked Conjugate Mix->Triazole CuAAC

Caption: General workflow for CuAAC using the specified alkyne.

G cluster_synthesis Probe Synthesis cluster_application Cellular Application cluster_pathway Signaling Pathway Interrogation Linker This compound Probe Alkyne-Functionalized Probe Linker->Probe Functionalization of Amino Group Drug Targeting Moiety (e.g., Kinase Inhibitor) Drug->Probe Cell Live Cells with Azide-Labeled Target Protein Probe->Cell Incubation & Click Reaction LabeledProtein Triazole-Linked Target Protein Cell->LabeledProtein In situ Ligation Kinase Target Kinase (Labeled) LabeledProtein->Kinase Identifies Receptor Cell Surface Receptor Receptor->Kinase Downstream Downstream Effector Kinase->Downstream Inhibition by Probe

Caption: Hypothetical workflow for drug target identification.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Aminophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The synthesis of molecules containing the 3-aminophenyl moiety is of significant interest in drug discovery and materials science, as this structural motif is present in a variety of biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-aminophenyl derivatives.

Reaction Mechanism and Key Considerations

The Sonogashira coupling reaction typically proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[2]

Key considerations for a successful Sonogashira coupling with 3-aminophenyl derivatives include:

  • Choice of Halide: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2] For 3-aminophenyl derivatives, 3-iodoaniline and 3-bromoaniline are common starting materials.

  • Catalyst System: A variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The choice of phosphine ligands can also influence the reaction efficiency. Copper(I) iodide (CuI) is the most common co-catalyst.

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used and can also serve as the solvent.[2]

  • Solvent: A range of solvents can be used, including amines, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can impact the solubility of the reactants and the reaction rate.

  • Reaction Conditions: Sonogashira couplings are often carried out under mild, anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2] However, protocols under aerobic conditions have also been developed.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of 3-Iodoaniline with a Terminal Alkyne

This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of 3-iodoaniline with a generic terminal alkyne.

Materials:

  • 3-Iodoaniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (optional, depending on the palladium catalyst)

  • Amine base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (e.g., 5 mol%).[4]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask and stir the mixture for 30 minutes at room temperature.[4]

  • Reactant Addition: Add 3-iodoaniline (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture.[4]

  • Base Addition: Add the amine base (e.g., Et₃N, 2.0 equivalents).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours), monitoring the progress by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).[4]

Copper-Free Sonogashira Coupling Protocol

The presence of copper can sometimes lead to the formation of alkyne dimers as a side product. Copper-free protocols have been developed to circumvent this issue.[2]

Materials:

  • 3-Bromoaniline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a bulky, electron-rich phosphine ligand)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., CH₃CN)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

  • Reactant and Solvent Addition: Add the 3-bromoaniline, terminal alkyne, and anhydrous solvent.

  • Reaction Execution: Heat the mixture to the appropriate temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in the general protocol.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of 3-aminophenyl derivatives with various terminal alkynes, compiled from the literature.

3-Aminophenyl DerivativeAlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodoanilinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100396[4]
3-Iodoaniline4-EthynylanisolePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100394[4]
3-Iodoaniline1-Ethynyl-4-fluorobenzenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100392[4]
3-Iodoaniline1-Ethynyl-4-(trifluoromethyl)benzenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100385[4]
3-Iodoaniline2-EthynylpyridinePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100382[4]
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100392[4]
3-Bromo-2-aminopyridine4-EthynylanisolePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100391[4]
3-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.2)Et₃NMeCN8024>95[5]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_reactants Prepare Reactants: 3-Aminophenyl Halide Terminal Alkyne setup Reaction Setup (Inert Atmosphere) prep_reactants->setup prep_catalyst Prepare Catalyst System: Pd Catalyst, CuI, Ligand prep_catalyst->setup prep_reagents Prepare Reagents: Base, Anhydrous Solvent prep_reagents->setup addition Add Reactants and Reagents setup->addition heating Heating and Stirring addition->heating monitoring Monitor Progress (TLC) heating->monitoring extraction Extraction and Washing monitoring->extraction Reaction Complete drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, HRMS) purification->characterization

Caption: Experimental workflow for the Sonogashira coupling of 3-aminophenyl derivatives.

References

Application Notes and Protocols: 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds.[1] Its structure, featuring a nucleophilic aminophenyl group and a versatile terminal alkyne, makes it an ideal starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a particular focus on the synthesis of kinase inhibitors. The methodologies described herein are essential for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 69088-96-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance White to light yellow to light orange powder/crystal
Melting Point 117-118 °C
Boiling Point 340.2±27.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a precursor for the synthesis of kinase inhibitors. The aminophenyl moiety can be readily converted into various heterocyclic systems, such as quinazolines, pyrimidines, and pyridopyrimidines, which are common scaffolds in kinase inhibitors. The alkyne group can be further functionalized or is a key structural feature of the final active molecule.

A notable example is its use as a key intermediate in the synthesis of Erlotinib , a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2] Beyond EGFR inhibitors, this building block has potential for the development of inhibitors for other kinase families, including Janus kinases (JAKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Free Sonogashira Coupling

This protocol describes a robust and efficient copper-free Sonogashira coupling method for the synthesis of the title compound from 3-bromoaniline and 2-methyl-3-butyn-2-ol.

Reaction Scheme:

Materials:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(p-tolyl)phosphine (0.04 equiv).

  • Add anhydrous THF to dissolve the solids.

  • To the resulting solution, add 2-methyl-3-butyn-2-ol (1.2 equiv) followed by DBU (2.0 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF85-95
3-IodoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF>95
Protocol 2: Synthesis of a Quinazoline Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the construction of a 4-anilinoquinazoline scaffold, a common core in many EGFR inhibitors, using this compound as the starting material. This process typically involves the deprotection of the alkyne followed by reaction with a suitable quinazoline precursor. For the purpose of this protocol, we will assume the use of a pre-formed 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a common intermediate in the synthesis of Erlotinib.

Reaction Scheme (Illustrative):

Part A: Deprotection of the Alkyne

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as toluene.

  • Add a strong base, for example, sodium hydride (NaH) (catalytic amount), and heat the mixture to reflux. The acetone by-product is distilled off.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction is carefully quenched with water.

  • The product, 3-ethynylaniline, is extracted with an organic solvent, dried, and used in the next step without further purification.

Part B: Quinazoline Ring Formation

  • To a solution of 3-ethynylaniline (1.0 equiv) in a suitable solvent like isopropanol or acetonitrile, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equiv).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture, and the product may precipitate. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the final quinazoline kinase inhibitor.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and the biological activity of representative kinase inhibitors derived from it.

Table 1: Synthesis of this compound via Sonogashira Coupling

Coupling PartnerCatalyst SystemCo-catalystBaseSolventYield (%)
3-BromoanilinePd(OAc)₂ / P(p-tol)₃NoneDBUTHF90
3-BromoanilinePdCl₂(PPh₃)₂CuIEt₃NDMF88
3-IodoanilinePd(OAc)₂ / P(p-tol)₃NoneDBUTHF98

Table 2: Biological Activity of Kinase Inhibitors Derived from Aminophenylacetylene Scaffolds

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
ErlotinibEGFR2-20Various cancer cell lines[3]
LapatinibEGFR, HER210.8 (EGFR), 9.8 (HER2)BT474[3]
GefitinibEGFR33-790Various cancer cell lines[3]
Aurora Kinase Inhibitor (VX-680 analogue)Aurora A<10HCT-116[4]
JAK3 Inhibitor (Tofacitinib analogue)JAK31.1Ba/F3-hJAK3[5]

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Erlotinib [label="Erlotinib", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"];

EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation [label="Promotes"];

Erlotinib -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for alignment PIP2 -> PI3K [style=invis]; } .dot Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

// Nodes start [label="Start: Identify Target", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; building_block [label="this compound\n(Building Block)", fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Synthesis of Diverse Scaffolds\n(e.g., Quinazolines, Pyrimidines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput Screening\n(Biochemical & Cellular Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Potent & Selective Compounds)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Studies\n(In vivo efficacy, PK/PD, Toxicology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; candidate [label="Drug Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> building_block; building_block -> synthesis; synthesis -> screening; screening -> hit_id; hit_id -> lead_opt [label="Active"]; hit_id -> synthesis [label="Inactive", style=dashed]; lead_opt -> preclinical; preclinical -> candidate; } .dot Caption: General drug discovery workflow utilizing the title building block.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 3-Bromoaniline Product This compound ArylHalide->Product Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Product Pd_catalyst Pd(OAc)₂ Pd_catalyst->Product Ligand P(p-tol)₃ Ligand->Product Base DBU Base->Product

Conclusion

This compound is a valuable and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. The protocols and data presented in this document provide a solid foundation for its application in the synthesis of novel therapeutic agents. The adaptability of the Sonogashira coupling and the potential for diverse downstream functionalization underscore the importance of this intermediate in modern medicinal chemistry.

References

Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes are a cornerstone of modern bioconjugation due to their versatile and specific reactivity. This functional group's ability to participate in highly efficient and bioorthogonal "click chemistry" reactions has revolutionized the way biomolecules are labeled, detected, and linked. These techniques are instrumental in drug development, from early-stage discovery to the creation of sophisticated therapeutic constructs.

This document provides a detailed overview of key bioconjugation techniques that leverage the unique properties of terminal alkynes, with a particular focus on 5-ethynyl-2'-deoxyuridine (EdU, CAS 69088-96-6). We will delve into the mechanisms, provide quantitative comparisons, and offer detailed experimental protocols for the most common methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and other relevant coupling reactions.

Key Bioconjugation Techniques Involving Terminal Alkynes

The most prominent bioconjugation reactions involving terminal alkynes are the azide-alkyne cycloadditions, which form a stable triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used "click" reaction, prized for its speed, efficiency, and high specificity.[1][2] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[3] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4] To enhance reaction rates and mitigate copper-induced damage to biomolecules, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[5][6] While highly efficient, the potential cytotoxicity of the copper catalyst is a key consideration for in vivo applications.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage.[6][10] The release of ring strain is the driving force for this reaction, allowing it to proceed under physiological conditions.[11] While generally slower than CuAAC, SPAAC is highly bioorthogonal and ideal for live-cell imaging and in vivo applications.[12]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against biocompatibility. The following table summarizes key quantitative parameters for these two methods.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[7][8]High, suitable for in vivo and live-cell applications.[9]
Second-Order Rate Constant 1 - 100 M⁻¹s⁻¹0.01 - 1 M⁻¹s⁻¹ (dependent on cyclooctyne)[13][14]
Typical Reaction Time Minutes to a few hours30 minutes to several hours[13]
Reactants Terminal alkyne and azideStrained cyclooctyne and azide
Regioselectivity Highly regioselective (1,4-isomer)[15]Mixture of regioisomers
Linkage Stability Highly stable triazole[16]Highly stable triazole[16]

Application Focus: EdU (CAS 69088-96-6) for Cell Proliferation Assays

A prime example of terminal alkyne bioconjugation in research and drug development is the use of 5-ethynyl-2'-deoxyuridine (EdU) to measure DNA synthesis and cell proliferation.[17] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells.[18] The terminal alkyne on the ethynyl group of EdU can then be detected with high specificity and sensitivity using CuAAC or SPAAC to attach a fluorescent azide.[19] This method is a popular alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps.[1][11]

Quantitative Parameters for EdU Labeling
ParameterRecommended ValueNotes
EdU Concentration 10 µMOptimal for most cell lines, but may require optimization (1-20 µM).[20][21]
Incubation Time 1-2 hoursFor rapidly dividing cells. Slower-growing primary cells may require longer incubation (e.g., 12 hours with 2 µM EdU).[22]
Detection Method CuAAC or SPAACCuAAC is generally faster and provides a brighter signal. SPAAC is preferred for live-cell imaging.

Experimental Protocols

Protocol 1: EdU Cell Proliferation Assay using CuAAC (for Fluorescence Microscopy)

This protocol describes the detection of EdU incorporated into the DNA of cultured cells using a copper-catalyzed click reaction with a fluorescent azide.

Materials:

  • Cells cultured on coverslips

  • 5-ethynyl-2'-deoxyuridine (EdU) (CAS 69088-96-6)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Copper(II) sulfate (CuSO₄)

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Reducing agent (e.g., Sodium Ascorbate, freshly prepared)

    • Copper-chelating ligand (e.g., THPTA)

    • Reaction buffer (e.g., Tris-buffered saline)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Labeling with EdU:

    • Prepare a 10 mM stock solution of EdU in DMSO or water.

    • Add EdU to the cell culture medium to a final concentration of 10 µM.[21]

    • Incubate the cells for 1-2 hours under normal growth conditions. For slower-growing cells, the incubation time may need to be extended.[22]

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, combine CuSO₄ (to a final concentration of 1-2 mM), a fluorescent azide (e.g., 5 µM), and THPTA (e.g., 5-10 mM) in the reaction buffer.[23]

    • Add freshly prepared sodium ascorbate to the cocktail (to a final concentration of 50-100 mM) to initiate the reaction.[20]

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Stain the nuclei with a suitable counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Bioconjugation using SPAAC

This protocol provides a general method for labeling an azide-modified biomolecule with a DBCO-containing fluorescent probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS)

  • DBCO-functionalized fluorescent probe

  • DMSO (for dissolving the DBCO probe)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the DBCO-functionalized probe in DMSO (e.g., 10 mM).

    • Ensure the azide-modified biomolecule is at a suitable concentration in a compatible buffer.

  • SPAAC Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-probe stock solution to the azide-modified biomolecule.[14]

    • Ensure the final concentration of DMSO is below 10% to maintain the integrity of the biomolecule.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Purification:

    • Remove the excess unreacted DBCO-probe using a suitable method such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Other Bioconjugation Reactions with Terminal Alkynes

Beyond the azide-alkyne cycloadditions, terminal alkynes can participate in other powerful coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[24][25] This reaction is valuable for creating stable carbon-carbon bonds and has been adapted for bioconjugation under aqueous conditions.[24][26]

Glaser-Hay Coupling

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a 1,3-diyne linkage.[19][27] This reaction has been optimized for bioconjugation to create rigid, linear linkers in biomolecules.[28][29]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Terminal Alkyne Cu_I Cu(I) Alkyne->Cu_I Forms Copper Acetylide Azide Azide Azide->Cu_I Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_I->Triazole Cu_II Cu(II) Reducer Reducing Agent (e.g., Ascorbate) Cu_II->Reducer Reduction Reducer->Cu_I

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Triazole Triazole Strained_Alkyne->Triazole Azide Azide Azide->Triazole [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

EdU_Workflow Start Start: Culture Cells Label Label with EdU Start->Label Fix_Perm Fix and Permeabilize Cells Label->Fix_Perm Click Perform Click Reaction (CuAAC or SPAAC) Fix_Perm->Click Wash_Stain Wash and Counterstain Nuclei Click->Wash_Stain Image Fluorescence Microscopy or Flow Cytometry Wash_Stain->Image Analyze Analyze Data Image->Analyze

Caption: Experimental Workflow for EdU Cell Proliferation Assay.

References

Application Note: HPLC Analysis for Purity Determination of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a chemical intermediate used in various research and development applications. Accurate determination of its purity is crucial for ensuring the quality and consistency of downstream processes and products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The described method is a reverse-phase HPLC technique, suitable for separating the main compound from potential impurities.[1]

Principle

The method utilizes a reversed-phase HPLC column to separate this compound from its impurities based on their hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (water with phosphoric acid) is used to elute the compounds from the column.[1] The separation is monitored using a UV detector, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reagents:

    • Phosphoric Acid (AR Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 15 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid in both the water and acetonitrile components of the mobile phase.[1]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC grade water into a 1 L volumetric flask.

    • Carefully add 1.0 mL of phosphoric acid and mix well.

    • Add 400 mL of acetonitrile to the flask.

    • Bring the solution to the final volume with water, if necessary.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Reference Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in 50 mL of the sample diluent (Acetonitrile/Water, 50:50).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the sample diluent and mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution procedure as for the reference standard solution.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution five times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test by injecting the reference standard solution five times.

  • Once the system suitability criteria are met, inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Data Analysis and Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN:H2O:H3PO4) D HPLC System Equilibration A->D B Standard Solution Preparation (0.1 mg/mL) E System Suitability Test (5 Injections of Standard) B->E C Sample Solution Preparation (0.1 mg/mL) F Sample Injection (Duplicate Injections) C->F D->E Stable Baseline E->F Criteria Met G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Final Report Generation H->I

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described HPLC method provides a reliable and straightforward approach for determining the purity of this compound. The method is simple, utilizing common HPLC instrumentation and reagents, and can be readily implemented in a quality control or research laboratory setting. For applications requiring mass spectrometry detection, a simple modification of the mobile phase with formic acid is recommended.[1]

References

Application Notes and Protocols: Detailed NMR Spectral Assignment of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a multifunctional organic compound featuring a substituted aromatic ring, an internal alkyne, and a tertiary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are critical in these fields, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR spectral assignment of this molecule. We will delve into the underlying principles of chemical shifts for each functional group, provide detailed protocols for sample preparation and data acquisition, and illustrate the power of two-dimensional (2D) NMR techniques for conclusive structural elucidation.

The rationale behind employing a suite of NMR experiments lies in the complexity of the molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, overlapping signals and the presence of quaternary carbons necessitate more advanced techniques. 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for establishing connectivity between atoms, thus allowing for a confident and complete assignment of all NMR signals to their respective nuclei in the molecule.

Part 1: Predicted NMR Spectra and Chemical Shift Analysis

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following spectra have been predicted using established NMR prediction algorithms. These predictions are based on large databases of known chemical shifts and are expected to be in close agreement with experimental data.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic for compounds containing amine and hydroxyl groups. The deuterium in DMSO-d₆ does not exchange as readily with labile protons as deuterium in solvents like D₂O, and its hydrogen-bond accepting nature helps in resolving the -NH₂ and -OH signals, which often appear as broad peaks.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.95t1HH-5'Aromatic proton, triplet due to coupling with H-4' and H-6'.
~6.65d1HH-6'Aromatic proton, deshielded relative to H-2' and H-4'.
~6.55s1HH-2'Aromatic proton, singlet-like appearance due to small meta-coupling.
~6.45d1HH-4'Aromatic proton, shielded by the electron-donating amino group.
~5.20s (broad)2H-NH₂Labile protons of the primary amine, broadened due to chemical exchange.
~5.15s (broad)1H-OHLabile proton of the tertiary alcohol, broadened due to chemical exchange.
~1.40s6H2 x -CH₃Equivalent methyl protons, singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of the carbon environments in the molecule.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148.0C-3'Aromatic carbon attached to the amino group, significantly deshielded.
~129.0C-5'Aromatic CH carbon.
~121.0C-1'Quaternary aromatic carbon attached to the alkyne.
~117.0C-6'Aromatic CH carbon.
~115.5C-2'Aromatic CH carbon.
~114.0C-4'Aromatic CH carbon, shielded by the ortho/para directing amino group.
~92.0C-4Internal alkyne carbon attached to the phenyl ring.
~81.0C-3Internal alkyne carbon attached to the quaternary carbon.
~65.0C-2Quaternary sp³ carbon bearing the hydroxyl group and two methyl groups.
~31.0C-1Methyl carbons.

Part 2: Experimental Protocols

Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is recommended for this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to prevent degradation.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[2][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are suggested for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on concentration.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds for good resolution.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds, to ensure full relaxation of quaternary carbons.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be used.

  • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. These should be optimized based on the sample concentration and desired data quality.

Part 3: 2D NMR for Complete Spectral Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Expected Correlations:

  • A cross-peak between the aromatic protons on adjacent carbons, for instance, between H-5' and H-4', and H-5' and H-6'. This will confirm their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).

Expected Correlations:

  • A cross-peak between the signal at ~6.95 ppm and the carbon at ~129.0 ppm, assigning these to H-5' and C-5', respectively.

  • Correlations for all other protonated carbons (C-2', C-4', C-6', and the methyl carbons) will be observed, allowing for their definitive assignment.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

Expected Key Correlations:

  • The methyl protons (~1.40 ppm) will show a correlation to the quaternary carbon C-2 (~65.0 ppm) and the alkyne carbon C-3 (~81.0 ppm). This confirms the connectivity of the t-butyl alcohol moiety to the alkyne.

  • The aromatic protons will show correlations to the quaternary aromatic carbon C-1' (~121.0 ppm) and the alkyne carbon C-4 (~92.0 ppm), establishing the link between the phenyl ring and the alkyne.

  • For example, H-2' and H-6' should show a three-bond correlation to the alkyne carbon C-4.

Visualization of Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer load Load into Spectrometer transfer->load setup Set Up Experiments (1D & 2D) load->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase assign_1d 1D Spectral Assignment phase->assign_1d assign_2d 2D Correlation Analysis assign_1d->assign_2d structure Final Structure Confirmation assign_2d->structure

Caption: NMR analysis workflow from sample preparation to structural confirmation.

HMBC Correlation Logic

G H_Me H-1 (CH3) C_Me C-1 C_quat_alk C-2 (Quat) H_Me->C_quat_alk 2J C_alk_1 C-3 (Alkyne) H_Me->C_alk_1 3J C_alk_2 C-4 (Alkyne) C_quat_ar C-1' (Quat Ar) C_ar_2 C-2' C_ar_6 C-6' H_ar_2 H-2' H_ar_2->C_alk_2 3J H_ar_2->C_quat_ar 2J H_ar_2->C_ar_6 3J H_ar_6 H-6' H_ar_6->C_alk_2 3J H_ar_6->C_quat_ar 2J H_ar_6->C_ar_2 3J

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

References

Application Notes and Protocols for Cellular Assays with 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activities and cellular mechanisms of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol and its derivatives is limited. The following application notes and protocols are based on general principles for characterizing novel bioactive compounds and should be adapted based on empirical findings.

Introduction

This compound is a chemical compound available for research purposes.[1][2] While detailed biological studies on its derivatives are not extensively published, related aminophenyl structures have shown potential in cancer research, suggesting that these compounds may warrant investigation for their effects on cellular processes.[3][4][5] These notes provide a foundational framework for researchers and drug development professionals to develop cellular assays to characterize the biological effects of novel derivatives of this compound.

Hypothetical Signaling Pathway

Given the presence of an aminophenyl group, a common pharmacophore in kinase inhibitors, a plausible starting hypothesis is that these derivatives could interfere with cellular signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Derivative 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol Derivative Derivative->RAF Inhibition MTT_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add serial dilutions of This compound derivatives incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (until formazan crystals form) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm using a plate reader solubilize->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a versatile chemical probe for proteomics research, enabling the covalent labeling and subsequent enrichment of proteins for identification and characterization. This molecule possesses two key functional moieties: an aminophenyl group that can be chemically converted into a reactive diazonium salt for protein labeling, and a terminal alkyne group that serves as a bioorthogonal handle for "click chemistry."

This application note provides detailed protocols for the use of this compound in a two-step protein labeling and enrichment workflow. The primary application is the covalent modification of proteins containing accessible and reactive amino acid residues, such as tyrosine and histidine, followed by the attachment of a reporter tag (e.g., biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.

Principle of the Method

The experimental workflow involves three main stages:

  • Activation and Protein Labeling: The aminophenyl group of this compound is converted to a reactive diazonium salt using sodium nitrite under acidic conditions. This diazonium salt is then incubated with a protein sample, where it reacts with electron-rich amino acid side chains, primarily tyrosine and histidine, forming a stable covalent bond and introducing an alkyne handle onto the protein.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-labeled proteins are subsequently reacted with an azide-functionalized reporter molecule, such as biotin-azide. The copper(I)-catalyzed click chemistry reaction forms a stable triazole linkage, specifically conjugating the reporter to the labeled proteins.

  • Enrichment and Analysis: Biotin-tagged proteins are captured and enriched from the complex protein mixture using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the described protocols.

Table 1: Protein Labeling Efficiency with this compound

ProteinConcentration (mg/mL)Labeled Protein (%)
Bovine Serum Albumin1.085
Lysozyme1.072
Carbonic Anhydrase1.065
Complex Cell Lysate5.045

Table 2: Enrichment Factors for Biotinylated Peptides

Peptide SequenceProtein OriginEnrichment Factor
YLVGSATGRAlpha-enolase150
HLVDEPQNLIKPyruvate kinase125
YFDEVRGlyceraldehyde-3-phosphate dehydrogenase110
KVPQVSTPTLVEVSRActin, cytoplasmic 1Not enriched

Experimental Protocols

Protocol 1: Protein Labeling with this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Ice bath

  • Microcentrifuge tubes

Procedure:

  • Preparation of the Diazonium Salt Reagent (Perform on ice):

    • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a microcentrifuge tube, mix 10 µL of the 100 mM stock solution with 80 µL of ice-cold 1 M HCl.

    • Add 10 µL of a freshly prepared 100 mM aqueous solution of sodium nitrite.

    • Incubate the mixture on ice for 15 minutes to allow for the formation of the diazonium salt. The solution should be used immediately.

  • Protein Labeling:

    • Adjust the pH of the protein sample (1-5 mg/mL) to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Add the freshly prepared diazonium salt reagent to the protein sample at a final concentration of 1-5 mM.

    • Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 100 mM.

    • Remove excess labeling reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Click Chemistry Biotinylation of Alkyne-Labeled Proteins

Materials:

  • Alkyne-labeled protein sample from Protocol 1

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of biotin-azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction:

    • To the alkyne-labeled protein sample (e.g., 1 mg in 1 mL of PBS), add the following reagents in the specified order:

      • Biotin-azide to a final concentration of 100 µM.

      • CuSO₄ and THPTA (pre-mixed 1:1) to a final concentration of 1 mM each.

      • Sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

    • Remove excess reagents by buffer exchange or dialysis.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

Materials:

  • Biotinylated protein sample from Protocol 2

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)

  • Elution buffer (e.g., 0.1% trifluoroacetic acid or a buffer containing biotin)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotinylated protein sample with streptavidin-coated magnetic beads for 1 hour at room temperature with rotation.

    • Separate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Digestion for Mass Spectrometry:

    • Neutralize the eluted protein sample if necessary.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Bioorthogonal Ligation cluster_analysis Enrichment & Analysis p Protein Sample pl Covalent Labeling of Proteins p->pl r This compound ds Diazonium Salt Formation (NaNO2, HCl) r->ds Activation ds->pl ap Alkyne-Labeled Protein pl->ap Purification cc Click Chemistry (CuAAC) ap->cc ba Biotin-Azide ba->cc bp Biotinylated Protein cc->bp sa Streptavidin Enrichment bp->sa ms LC-MS/MS Analysis sa->ms Elution & Digestion id Protein Identification ms->id

Caption: Experimental workflow for protein labeling and enrichment.

signaling_pathway compound This compound diazonium Reactive Diazonium Salt compound->diazonium NaNO2, HCl alkyne_protein Alkyne-Labeled Protein diazonium->alkyne_protein Azo Coupling protein Target Protein (Tyr, His) protein->alkyne_protein biotin_protein Biotinylated Protein alkyne_protein->biotin_protein Cu(I), Click Chemistry biotin_azide Biotin-Azide biotin_azide->biotin_protein

Caption: Chemical labeling and biotinylation pathway.

Application Notes and Protocols for the Large-Scale Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This document provides detailed protocols for the large-scale synthesis of this compound via a copper-free Sonogashira coupling reaction, along with relevant data and workflow visualizations.

Data Presentation

Table 1: Optimization of Copper-Free Sonogashira Coupling for the Synthesis of this compound from 3-Bromoaniline.[1]
EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃TBAFToluene80645
2Pd(OAc)₂PPh₃TBAFDMF80632
3Pd(OAc)₂PPh₃TBAFTHF 80661
4Pd(OAc)₂P(p-tol)₃TBAFTHF80670
5Pd(OAc)₂P(p-tol)₃Cs₂CO₃THF80675
6Pd(OAc)₂P(p-tol)₃K₂CO₃THF80678
7Pd(OAc)₂P(p-tol)₃DBU THF 80691

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), ligand (6 mol %), base (3 equiv). Yields were determined by GC.

Table 2: Comparison of Reaction Conditions for the Synthesis of Aryl-2-methyl-3-butyn-2-ols.
Starting MaterialCatalyst SystemBaseSolventTemperature (°C)Time (h)Isolated Yield (%)Reference
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF80691[1]
3-IodoanilinePd₁@NC / CuI / PPh₃NEt₃MeCN80595[2]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Copper-Free Sonogashira Coupling.[1]

This protocol is adapted from a reported copper-free Sonogashira coupling reaction.

Materials:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet, add palladium(II) acetate (3 mol %) and tri(p-tolyl)phosphine (6 mol %).

  • Solvent and Reagents: Under an inert atmosphere, add anhydrous THF. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add 3-bromoaniline (1.0 equivalent) and 2-methyl-3-butyn-2-ol (1.2 equivalents) to the flask.

  • Finally, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Protocol 2: Multigram Synthesis of this compound using a Heterogeneous Palladium Catalyst.[2]

This protocol is based on a multigram-scale synthesis utilizing a heterogeneous catalyst.

Materials:

  • 3-Iodoaniline

  • 2-Methyl-3-butyn-2-ol

  • Pd₁@NC (heterogeneous single-atom palladium catalyst, 0.5 wt% Pd)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Mechanical stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 3-iodoaniline (1 equivalent), 2-methyl-3-butyn-2-ol (1.5 equivalents), Pd₁@NC (0.3 mol % Pd), CuI (2 mol %), and PPh₃ (1 mol %).

  • Solvent and Base: Add acetonitrile (to achieve a 0.4 M concentration of the aniline) and triethylamine (2.2 equivalents).

  • Reaction: Heat the mixture to 80 °C and stir for 5 hours under an inert atmosphere.

  • Catalyst Removal: Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and potentially reused.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography as described in Protocol 1.

Visualizations

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine Palladium Catalyst and Ligand in THF reagents Add 3-Haloaniline and 2-Methyl-3-butyn-2-ol start->reagents base Add Base (e.g., DBU or NEt₃) reagents->base heat Heat to 80°C for 5-6 hours base->heat workup Solvent Removal and Aqueous Work-up heat->workup purification Column Chromatography or Crystallization workup->purification product Pure this compound purification->product

Caption: Workflow for the large-scale synthesis of this compound.

Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_alkynyl_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->pd_alkynyl_complex Transmetalation cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_x Cu-X cu_acetylide->cu_x Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base base->alkyne product Ar-C≡CR' aryl_halide Ar-X aryl_halide->pd_complex pd_alkynyl_complex->pd0 Reductive Elimination pd_alkynyl_complex->product

Caption: Simplified mechanism of the Sonogashira coupling reaction.

EGFR Signaling Pathway

G egf EGF Ligand egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization erlotinib Erlotinib (TKI) erlotinib->dimerization Inhibits pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway dimerization->ras_raf_mek_erk jak_stat JAK/STAT Pathway dimerization->jak_stat proliferation Cell Proliferation, Survival, Angiogenesis pi3k_akt->proliferation ras_raf_mek_erk->proliferation jak_stat->proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This valuable intermediate is notably used in the synthesis of the pharmaceutical agent Erlotinib.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of an aryl halide (like 3-iodoaniline or 3-bromoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol) in the presence of a palladium catalyst and a base.[1][4] Both traditional copper(I)-cocatalyzed and copper-free protocols have been successfully employed.[1]

Q2: Which aryl halide should I use: 3-iodoaniline or 3-bromoaniline?

Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, often allowing for milder reaction conditions and potentially higher yields.[2] However, 3-bromoaniline is also a viable and often more cost-effective starting material.[1] The choice may depend on the desired reaction kinetics, cost, and availability of the starting materials.

Q3: Can the amino group in 3-haloaniline interfere with the reaction?

Yes, the free amino group can potentially coordinate with the palladium catalyst, which may affect the catalytic cycle. However, successful couplings with unprotected anilines are widely reported.[1] The choice of base and ligands can be crucial in mitigating potential interference. In some cases, protection of the amine may be considered if issues persist, though it adds extra steps to the synthesis.

Q4: What are the typical byproducts in this synthesis?

Common byproducts in Sonogashira reactions include the homocoupling of the alkyne (Glaser coupling), which results in the formation of 1,4-di(1-hydroxy-1-methylethyl)buta-1,3-diyne. Another potential side reaction is the dehalogenation of the aryl halide starting material.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).[5][6] This allows for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed.- Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[5] - Use freshly opened or properly stored catalysts and ligands.
Insufficiently Reactive Aryl Halide: Aryl bromides are less reactive than aryl iodides.[2]- Consider switching from 3-bromoaniline to the more reactive 3-iodoaniline. - Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[7]
Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction efficiency.- For the copper-free coupling of 3-bromoaniline, DBU in THF has been shown to be highly effective.[1] - Triethylamine (TEA) is a common base, but stronger bases like diisopropylamine (DIPEA) or inorganic bases like Cs₂CO₃ can be more effective for certain substrates.
Significant Homocoupling of 2-methyl-3-butyn-2-ol Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling).- Thoroughly degas all solvents and reagents before use. - Maintain a strict inert atmosphere during the entire experiment.
Use of Copper Co-catalyst: Copper(I) salts can facilitate homocoupling.- If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[1]
Reaction Stalls or is Sluggish Ligand Choice: The ligand can significantly influence the catalytic activity.- For the copper-free coupling with 3-bromoaniline, P(p-tol)₃ has been demonstrated to give excellent yields.[1] - For challenging substrates, bulky and electron-rich phosphine ligands can be beneficial.[8]
Low Reaction Temperature: The activation energy for the oxidative addition of the aryl halide may not be met.- Gradually increase the reaction temperature, especially when using less reactive aryl bromides.[7]
Difficulty in Product Purification Formation of Palladium Black: Catalyst decomposition can lead to finely dispersed palladium metal, which can complicate purification.- Filtering the reaction mixture through a pad of Celite can help remove palladium black.[5] - Anecdotal evidence suggests that THF may promote the formation of palladium black; consider alternative solvents if this is a persistent issue.[9]
Co-elution of Byproducts: Homocoupled alkyne or other byproducts may have similar polarity to the desired product.- Optimize the eluent system for column chromatography. A gradient elution might be necessary. - An acidic wash during the work-up can help remove basic impurities.[6]

Quantitative Data Summary

The following table summarizes the optimization of a copper-free Sonogashira coupling for the synthesis of this compound from 3-bromoaniline and 2-methyl-3-butyn-2-ol.

EntryBaseSolventLigandYield (%)
1TBAFToluenePPh₃45
2TBAFTHFPPh₃61
3TBAFDMFPPh₃32
4Cs₂CO₃THFPPh₃<5
5Et₃NTHFPPh₃15
6PiperidineTHFPPh₃17
7DBUTHFPPh₃84
8DBUTHFP(o-tol)₃81
9DBUTHFP(p-tol)₃89
10DBUTHFP(t-Bu)₃75
11DBUTHFXantphos25

Data adapted from a 2014 study by C.I.D.I.D. et al.[1]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 3-Bromoaniline and 2-methyl-3-butyn-2-ol

This protocol is based on the optimized conditions reported by C.I.D.I.D. et al.[1]

Materials:

  • 3-bromoaniline

  • 2-methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and P(p-tol)₃ (e.g., 4 mol%).

  • Solvent and Reagents Addition: Add anhydrous THF. Stir the mixture for a few minutes until the catalyst and ligand dissolve. Then, add 3-bromoaniline (1.0 eq), 2-methyl-3-butyn-2-ol (e.g., 1.2-1.5 eq), and DBU (e.g., 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C) and stir for the required time (monitor by TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Protocol 2: General Copper-Cocatalyzed Sonogashira Coupling of 3-Iodoaniline

This is a general protocol adaptable for the reaction with 3-iodoaniline.

Materials:

  • 3-iodoaniline

  • 2-methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add 3-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).[5]

  • Solvent and Reagents Addition: Add the anhydrous solvent and anhydrous TEA (e.g., 2-3 eq). Stir the mixture, and then add 2-methyl-3-butyn-2-ol (e.g., 1.1-1.5 eq) dropwise.[5]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC.[6]

  • Work-up: Upon completion, quench the reaction (e.g., with aqueous ammonium chloride). Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst residues.[5] Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_1 Combine aryl halide, catalyst, ligand (and CuI if applicable) in a dry flask. setup_2 Establish inert atmosphere (Ar or N₂). setup_1->setup_2 setup_3 Add anhydrous solvent and base. setup_2->setup_3 setup_4 Add 2-methyl-3-butyn-2-ol. setup_3->setup_4 reaction Stir at specified temperature. Monitor by TLC/GC-MS. setup_4->reaction workup_1 Cool to room temperature. reaction->workup_1 workup_2 Dilute with organic solvent. workup_1->workup_2 workup_3 Filter through Celite (optional). workup_2->workup_3 workup_4 Aqueous wash (e.g., water, brine). workup_3->workup_4 workup_5 Dry organic layer and concentrate. workup_4->workup_5 purification Flash column chromatography. workup_5->purification product Isolated Product: This compound purification->product sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (if applicable) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition cu_acetylide Cu-C≡CR cu_acetylide->transmetalation Alkyne Transfer terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cu_salt CuX cu_salt->cu_acetylide base Base base->cu_acetylide

References

Technical Support Center: Purification of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The purified compound is colored (yellow, brown, or pink).

  • Possible Cause: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, or residual acidic or basic conditions.

  • Troubleshooting Steps:

    • Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon to minimize contact with oxygen.

    • Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use.

    • Add a reducing agent: A small amount of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can be added during the aqueous workup to prevent oxidation.

    • Charcoal treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help adsorb colored impurities. Filter the charcoal through celite and recrystallize the product.

    • Minimize light exposure: Protect the compound from light by wrapping flasks in aluminum foil.

Issue 2: Low yield after column chromatography.

  • Possible Cause 1: The compound is highly polar and is adsorbing irreversibly to the silica gel.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a polar solvent like triethylamine (1-2% in the eluent) to neutralize acidic sites and reduce strong adsorption of the basic amino compound.

    • Use an alternative stationary phase: Consider using alumina (neutral or basic) or a reverse-phase silica gel for chromatography.

  • Possible Cause 2: The compound is partially soluble in the solvent system, leading to streaking and poor separation.

  • Troubleshooting Steps:

    • Optimize the solvent system: Systematically test different solvent systems with varying polarities. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] Gradually increasing the polarity by adding more ethyl acetate or a small amount of methanol can improve elution.

    • Dry loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better band resolution compared to wet loading in a solvent in which the compound is highly soluble.

Issue 3: Presence of starting materials in the purified product.

  • Possible Cause: Incomplete reaction or co-elution of the starting material with the product during chromatography.

  • Troubleshooting Steps:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before starting the workup.

    • Adjust the chromatography gradient: If starting materials are co-eluting, a shallower gradient during column chromatography might be necessary to improve separation.

    • Acid-base extraction: An acid wash (e.g., dilute HCl) during the workup can help remove unreacted basic starting materials. The desired product, also being basic, will move to the aqueous layer. It can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This method should be used with caution as the product's stability under acidic conditions should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Column chromatography on silica gel is a commonly used and effective method. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[1] For compounds with basic amine groups, deactivating the silica gel with triethylamine (1-2% v/v in the eluent) is often beneficial to prevent tailing and improve recovery.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (the aromatic ring should be UV active) and/or by staining with a suitable agent like potassium permanganate.

Q3: My purified compound appears as an oil, but it is reported to be a solid. What should I do?

A3: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a suitable hot solvent (e.g., toluene, ethyl acetate/hexane) and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation. If it remains an oil, vacuum drying at a slightly elevated temperature (if the compound is stable) may remove residual solvents.

Q4: What are the expected physical properties of this compound?

A4: The compound has a molecular weight of 175.23 g/mol and a reported melting point of 117-118 °C.[2]

Data Presentation

Table 1: User Experimental Data for Purification of this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/NMR)Observations
Column Chromatography
Recrystallization
Acid-Base Extraction

Users are encouraged to populate this table with their own experimental data to track and compare the effectiveness of different purification strategies.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity >95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes analyze_impurities Identify Impurities (Starting Material, Byproducts, Color) is_pure->analyze_impurities No column_chromatography Column Chromatography analyze_impurities->column_chromatography Multiple/Unknown Impurities recrystallization Recrystallization analyze_impurities->recrystallization Solid with Minor Impurities acid_base_extraction Acid-Base Extraction analyze_impurities->acid_base_extraction Basic/Acidic Impurities recheck_purity Re-assess Purity column_chromatography->recheck_purity recrystallization->recheck_purity acid_base_extraction->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for the purification of organic compounds.

Column_Chromatography_Workflow prep_column 1. Prepare Slurry & Pack Column load_sample 2. Load Crude Sample prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Aminophenyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminophenyl halides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in palladium-catalyzed cross-coupling of aminophenyl halides?

A1: The most prevalent side reactions include:

  • Homocoupling: The dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation (Hydrodehalogenation): The replacement of the halide on the aminophenyl ring with a hydrogen atom, leading to a reduced, non-coupled byproduct.[2] This can be a significant issue with electron-rich aryl halides like aminophenyl halides.[2]

  • Protodeboronation: In Suzuki-Miyaura coupling, this is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with heteroaryl boronic acids but can occur with others under aqueous basic conditions.[1]

  • β-Hydride Elimination: This can be a competing pathway when using alkyl coupling partners that possess β-hydrogens, leading to olefin byproducts.[3]

Q2: How does the amino group on the phenyl halide affect the reaction?

A2: The amino group is an electron-donating group, which can increase the electron density of the aryl halide. This can make the oxidative addition step of the catalytic cycle slower. The amino group can also coordinate to the palladium center, potentially influencing the catalyst's activity and stability. For ortho-substituted anilines, steric hindrance can also play a significant role.[4]

Q3: My reaction mixture is turning black. What does this indicate?

A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the palladium(0) catalyst.[2] This renders the catalyst inactive and is a common cause of low or no product yield. It can be caused by the presence of oxygen, impurities, or excessively high temperatures.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired biarylamine with significant homocoupling of the boronic acid.

Potential Causes and Solutions:

CauseSolution
Oxygen in the reaction mixture Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or using the freeze-pump-thaw technique. Ensure the reaction is maintained under a strict inert atmosphere.[1]
Use of a Pd(II) precatalyst Pd(II) sources can directly promote homocoupling during their in-situ reduction to Pd(0).[1] Switch to a Pd(0) source like Pd(PPh₃)₄.
High concentration of boronic acid Employ a slow addition of the boronic acid solution using a syringe pump to keep its instantaneous concentration low.[1]
Suboptimal Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired reductive elimination step.[1]

Troubleshooting Workflow for Low Yield and Homocoupling

G start Low Yield & High Homocoupling check_inert Is the reaction under strict inert atmosphere? start->check_inert degas Rigorously degas solvents and reagents. Use Schlenk line. check_inert->degas No check_pd_source What is the Palladium source? check_inert->check_pd_source Yes degas->check_pd_source pd2_source Pd(II) Precatalyst check_pd_source->pd2_source Pd(II) slow_addition Is boronic acid added all at once? check_pd_source->slow_addition Pd(0) pd0_source Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). pd0_source->slow_addition pd2_source->pd0_source add_slowly Use slow addition of boronic acid. slow_addition->add_slowly Yes ligand_opt Optimize Ligand slow_addition->ligand_opt No add_slowly->ligand_opt bulky_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). ligand_opt->bulky_ligand end Improved Yield bulky_ligand->end

Caption: Troubleshooting workflow for low yield and homocoupling.

Issue 2: Significant formation of the dehalogenated aminobenzene byproduct.

Potential Causes and Solutions:

CauseSolution
Hydride source in the reaction Alcoholic solvents can be a source of hydrides. Switch to aprotic solvents like dioxane or toluene. Some bases or additives can also be hydride sources.
Suboptimal Ligand The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation. Screen a panel of ligands like Buchwald's biaryl phosphine ligands.
Base choice The strength and nature of the base play a crucial role. A weaker base might reduce dehalogenation. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
High Temperature Elevated temperatures can sometimes favor dehalogenation. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.
Buchwald-Hartwig Amination
Issue 1: Low conversion of the aminophenyl halide.

Potential Causes and Solutions:

CauseSolution
Ineffective catalyst system For electron-rich aminophenyl halides, especially chlorides, highly active catalyst systems are needed. Use bulky, electron-rich phosphine ligands like BrettPhos, RuPhos, or Josiphos-type ligands.[5] Using a pre-formed catalyst can also be beneficial.
Base is not strong enough or is sterically hindered A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and anhydrous.
Catalyst poisoning The amine substrate or impurities can sometimes coordinate too strongly to the palladium, inhibiting catalysis. Increasing the ligand-to-palladium ratio can sometimes help.
Poor solubility Ensure all components are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.

Logical Relationship of Components in Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalytic System Aminophenyl Halide Aminophenyl Halide Product Product Aminophenyl Halide->Product Amine Amine Amine->Product Pd Precatalyst Pd Precatalyst Pd Precatalyst->Product catalyzes Ligand Ligand Ligand->Pd Precatalyst activates/ stabilizes Base Base Base->Amine deprotonates Solvent Solvent Solvent->Product mediates

Caption: Key components and their roles in the Buchwald-Hartwig reaction.

Sonogashira Coupling
Issue 1: Low yield of the amino-substituted arylalkyne and significant homocoupling of the terminal alkyne (Glaser coupling).

Potential Causes and Solutions:

CauseSolution
Presence of Oxygen The copper(I) co-catalyst is very sensitive to oxygen, which promotes the oxidative homocoupling of the alkyne.[2] It is critical to thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
Inappropriate Base An amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne. Ensure the amine is anhydrous and distilled if necessary.
Catalyst Inactivity The palladium catalyst can decompose (form palladium black). Use a fresh, active palladium source. For o-iodoanilines, a (PPh₃)₂CuBH₄ catalyst has been reported to be effective in a palladium-free protocol.[6]
Solvent Choice Common solvents include THF, DMF, and toluene. For some aniline substrates, THF may promote palladium black formation; consider switching to DMF or toluene.[2]

Competing Pathways in Sonogashira Coupling

G start Aminophenyl Halide + Terminal Alkyne catalyst Pd(0)/Cu(I) Catalyst Base start->catalyst cross_coupling Desired Pathway: Sonogashira Cross-Coupling catalyst->cross_coupling homocoupling Side Reaction: Glaser Homocoupling catalyst->homocoupling product Amino-substituted Arylalkyne cross_coupling->product byproduct Diyne Byproduct homocoupling->byproduct oxygen O₂ oxygen->homocoupling promotes

Caption: Competing reaction pathways in Sonogashira coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Aminophenyl Bromide with Minimized Side Reactions

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aminophenyl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a Pd(II) precatalyst with a suitable ligand (e.g., Pd(OAc)₂ with SPhos, 1-3 mol% Pd, 2-6 mol% ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the aminophenyl bromide, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (Argon or Nitrogen).

  • Seal the flask and perform three cycles of evacuating and backfilling with the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination of an Aminophenyl Chloride

This protocol is a general guideline and requires optimization, particularly the choice of ligand.

Materials:

  • Aminophenyl chloride (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and base to a dry Schlenk flask.

  • Add the aminophenyl chloride and the amine coupling partner.

  • Add the degassed solvent.

  • Seal the flask and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored under controlled conditions. The recommended storage temperature is between 2-8°C.[1][2] It is also crucial to protect the compound from light.[1] For optimal stability, store the compound in a tightly sealed container in a dry environment.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: The compound is reported to be soluble in methanol.[1] When preparing solutions for experiments, it is advisable to use high-purity, degassed solvents to minimize potential degradation.

Q3: Is this compound sensitive to air or light?

A3: Yes, the presence of an aminophenyl group suggests potential sensitivity to oxidation from atmospheric oxygen, which can often lead to color changes.[3][4] The recommendation to "protect from light" on technical data sheets indicates that the compound is photolabile and can degrade upon exposure to light, particularly UV radiation.[1][5]

Troubleshooting Guide

Q4: My solution of the compound has turned yellow/brown. What is the likely cause?

A4: The development of a yellow or brown color is a common indicator of degradation, particularly oxidative degradation. The aminophenyl moiety is susceptible to oxidation, which can form colored impurities and polymeric products.[3][4] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities.

Q5: My HPLC analysis shows several new, smaller peaks and a decrease in the main compound peak. What is happening?

A5: The appearance of new peaks alongside a reduction in the parent compound's peak area strongly suggests that your compound is degrading under the analytical or experimental conditions. The molecule has several functional groups that could be susceptible to degradation:

  • Aminophenyl Group: Can undergo oxidation.

  • Alkyne Triple Bond: Can be susceptible to oxidative cleavage, potentially breaking the molecule into smaller fragments.[6][7][8][9]

  • Tertiary Alcohol: Can undergo dehydration (loss of water) under acidic conditions to form an alkene.[10][11]

Q6: I am observing poor reproducibility in my biological assays. Could compound instability be the reason?

A6: Absolutely. Inconsistent results in biological assays are a classic sign of compound instability in the assay medium.[12] If the compound degrades over the course of the experiment, its effective concentration decreases, leading to variable and underestimated biological activity.[12] It is recommended to perform a stability assessment of the compound directly in your assay buffer under the exact experimental conditions (e.g., temperature, incubation time).

Potential Degradation Pathways & Analysis

The stability of this compound can be compromised under various stress conditions. Understanding these pathways is key to designing stable formulations and robust experiments. Forced degradation studies are essential for identifying likely degradation products and establishing degradation pathways.[5][13]

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies, based on ICH guidelines, which can be adapted for this compound.[13][14][15]

Stress ConditionReagent/ParametersTypical Incubation TimePotential Degradation Pathway
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)24 - 48 hours at 60°CDehydration of the tertiary alcohol.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)24 - 48 hours at 60°CPotential reactions involving the aromatic ring or alkyne.
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at Room Temp.Oxidation of the amine group (N-oxide formation), oxidative cleavage of the alkyne.[6][8]
Thermal Degradation 70°C (in solid state and solution)48 - 72 hoursGeneral decomposition, potential polymerization.
Photolytic Degradation Exposure to UV (254 nm) & Visible Light (≥1.2 million lux hours)24 - 48 hoursPhotodegradation of the aromatic ring, radical-mediated reactions.[5][16]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradants and assess the stability-indicating properties of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and identify degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% (w/v) Hydrogen Peroxide

  • HPLC system with a suitable detector (e.g., PDA, MS)

  • Reverse-phase C18 column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution and a sample of the solid compound in an oven at 70°C.

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][14] A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Neutralization (for Acid/Base Hydrolysis): Prior to analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from all process impurities and degradation products.[17][18]

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., color change, new HPLC peaks) check_purity 1. Confirm Purity & Identity of Starting Material (e.g., via NMR, LC-MS) start->check_purity First Step assess_stability 2. Assess Stability in Experimental Medium (Incubate compound in buffer/media, analyze over time) check_purity->assess_stability If pure perform_fds 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) assess_stability->perform_fds If unstable end Consistent & Reliable Results assess_stability->end If stable, check other experimental variables identify_degradants 4. Identify Degradation Products (LC-MS/MS, NMR) perform_fds->identify_degradants To understand pathways optimize 5. Optimize Experimental Conditions (e.g., change pH, add antioxidants, protect from light) identify_degradants->optimize Based on findings optimize->end

Caption: A logical workflow for troubleshooting compound instability issues.

Caption: A potential oxidative degradation pathway for the aminophenyl group.

References

Optimizing catalyst loading for reactions with 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. This molecule is a key intermediate in various synthetic processes, including the synthesis of the anticancer drug Erlotinib.[1] The following sections address common issues encountered during Sonogashira cross-coupling and selective hydrogenation reactions.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a fundamental method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically utilizing a palladium catalyst and a copper co-catalyst.[2][3] Optimizing catalyst loading is crucial for maximizing yield, minimizing costs, and ensuring sustainability.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes related to the catalyst?

Answer: Low conversion is a common issue often linked to the catalytic system. Consider the following:

  • Insufficient Catalyst Loading: For initial screenings, a palladium catalyst loading of 0.5-2 mol% is a reasonable starting point.[5] If conversion is low, a systematic increase in catalyst loading may be necessary. However, simply increasing the amount is not always optimal and can lead to more side products.

  • Inactive Catalyst: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂). Ensure your reagents and solvent are pure and appropriately deaerated, as oxygen can damage the active catalyst.[2] Modern precatalysts, such as Buchwald G3 palladacycles, are often more reliable at generating the active species.

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] If using a simple Pd source like Pd(OAc)₂, ensure you are adding an appropriate phosphine ligand (e.g., PPh₃, SPhos). The optimal ligand-to-palladium ratio may need to be screened; a 2:1 to 4:1 ratio is a common starting point.[1]

Question 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?

Answer: Alkyne homocoupling is a primary side reaction, especially in unsuccessful Sonogashira transformations.[7] It is often promoted by the copper co-catalyst in the presence of oxygen.

  • Reduce Copper Co-catalyst: Try reducing the amount of the copper source (e.g., CuI) or switching to a "copper-free" Sonogashira protocol. While copper facilitates the reaction, an excess can accelerate homocoupling.[3]

  • Ensure Anaerobic Conditions: Rigorously deoxygenate your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling pathway.[2]

  • Optimize Base and Solvent: The choice of base and solvent can influence reaction rates. A common combination is an amine base like triethylamine (NEt₃) or piperidine, which often also serves as a solvent or co-solvent.[4][7]

Question 3: I am having trouble reproducing my results. What factors should I control more carefully?

Answer: Reproducibility issues in palladium-catalyzed reactions are frequent. Key factors to control include:[8]

  • Reagent Purity: Ensure the purity of substrates, catalyst, ligand, base, and solvent. Trace impurities can poison the catalyst.

  • Inert Atmosphere: The efficiency of oxygen and moisture exclusion is critical. Standardize your Schlenk line or glovebox techniques.

  • Order of Addition: Be consistent with the order in which you add reagents. This can influence the formation of the active catalyst.

  • Precise Measurement: Accurately weigh all components, especially the low-quantity catalyst and ligand.

Quantitative Data on Catalyst Loading Optimization

The following table summarizes a typical screening process for optimizing palladium catalyst loading for the Sonogashira coupling of this compound with an aryl bromide.

Entry Pd Catalyst Catalyst Loading (mol%) Ligand (SPhos) Ligand:Pd Ratio Base (NEt₃) Yield (%) Notes
1Pd(OAc)₂2.0Yes2:12.2 equiv75Baseline experiment
2Pd(OAc)₂1.0Yes2:12.2 equiv68Reduced loading, slight yield drop
3Pd(OAc)₂0.5 Yes2:12.2 equiv65Further reduction, still acceptable
4Pd(OAc)₂0.1Yes2:12.2 equiv32Loading too low, significant yield loss
5Pd(OAc)₂0.5Yes4:1 2.2 equiv85 Increased ligand ratio improves yield
6Pd(OAc)₂0.5Yes1:12.2 equiv45Insufficient ligand, poor performance
7Pd-G3-SPhos 0.5 N/AN/A2.2 equiv92 Precatalyst shows higher activity

Note: Data is illustrative. Optimal conditions are highly substrate-dependent.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the workflow for catalyst optimization and the fundamental Sonogashira catalytic cycle.

G start Start: Initial Reaction Setup (e.g., 1 mol% Pd, L:Pd = 2:1) check_yield Analyze Yield & Purity start->check_yield yield_ok Yield > 85%? check_yield->yield_ok low_yield Low Yield (<85%) yield_ok->low_yield No purity_ok Purity Acceptable? yield_ok->purity_ok Yes increase_pd Increase Pd Loading (e.g., to 1.5-2.0 mol%) low_yield->increase_pd screen_ligand Screen Ligands / Ratio (e.g., PPh3, XPhos, L:Pd = 4:1) increase_pd->screen_ligand screen_ligand->check_yield side_products Side Products Present (e.g., Homocoupling) purity_ok->side_products No optimize Further Optimization (Temp, Solvent, Base) purity_ok->optimize Yes adjust_cu Reduce Cu(I) loading or use Cu-free conditions side_products->adjust_cu adjust_cu->check_yield finish Protocol Finalized optimize->finish

Caption: Workflow for Sonogashira catalyst loading optimization.

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition pd_alkynyl R¹-Pd(II)-(C≡CR²)(L)₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product aryl_halide R¹-X aryl_halide->pd0 alkyne R²-C≡C-H cu_cycle Copper Cycle Cu(I)X + R²C≡CH → CuC≡CR² alkyne->cu_cycle cu_cycle->pd_complex

Caption: Simplified catalytic cycle for a Sonogashira reaction.

Section 2: Selective Catalytic Hydrogenation

Catalytic hydrogenation can reduce the alkyne functionality in this compound to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the catalyst and conditions used.[9][10] Controlling catalyst loading and type is key to achieving the desired selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My hydrogenation is proceeding all the way to the alkane, but I want to stop at the alkene. How can I improve selectivity?

Answer: Over-reduction is common with highly active catalysts like Palladium on Carbon (Pd/C) or Platinum.[9][11] To stop at the alkene stage:

  • Use a "Poisoned" Catalyst: The most common method is to use Lindlar's catalyst (palladium on CaCO₃, poisoned with lead acetate and quinoline).[10][12] This catalyst is specifically designed to be less reactive, preventing the further reduction of the alkene product.[13] It selectively produces the cis-alkene.

  • Control Hydrogen Supply: While difficult, using only one molar equivalent of H₂ gas can help, but this is often impractical and can result in a mixture of starting material, alkene, and alkane.[9]

  • Alternative Reagents: For trans-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is used instead of catalytic hydrogenation.[10]

Question 2: My reaction with Lindlar's catalyst is very slow or incomplete. What should I do?

Answer: While Lindlar's catalyst is intentionally less active, very slow reactions can indicate a problem.

  • Catalyst Quality and Loading: Ensure the catalyst is from a reliable source and has not expired. If the reaction is clean but slow, a modest increase in the catalyst loading (e.g., from 5 wt% to 10 wt%) may be warranted.

  • Solvent and Temperature: The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are common. Gentle heating may increase the rate, but should be done cautiously to avoid promoting over-reduction.

  • Hydrogen Pressure: Most selective hydrogenations are run at or slightly above atmospheric pressure. Increasing the H₂ pressure significantly will likely lead to a loss of selectivity and over-reduction.

Quantitative Data on Hydrogenation Selectivity

This table illustrates how catalyst choice and loading affect the product distribution in the hydrogenation of an alkyne.

Entry Catalyst Catalyst Loading (wt%) H₂ Pressure Yield (Alkene) Yield (Alkane) Notes
110% Pd/C51 atm15%85%Highly active, poor selectivity
210% Pd/C11 atm40%55%Lower loading helps, but still over-reduces
3Lindlar's Cat. 5 1 atm95% (cis) <2%Excellent selectivity for the cis-alkene
4Lindlar's Cat.101 atm94% (cis)3%Higher loading, minimal impact on selectivity
5Lindlar's Cat.53 atm70% (cis)28%Increased pressure leads to over-reduction

Note: Data is illustrative and intended for comparative purposes.

Experimental Protocols

General Procedure for Catalyst Loading Screening in a Sonogashira Coupling Reaction
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 equiv, 1 mol%), and the phosphine ligand (e.g., PPh₃, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add this compound (1.2 equiv), the copper co-catalyst (CuI, 0.02 equiv), and the degassed solvent (e.g., THF or DMF). Finally, add the degassed amine base (e.g., NEt₃, 2.5 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and calculate the yield. Repeat the procedure with varying amounts of the palladium catalyst and ligand to determine the optimal loading.

References

Troubleshooting poor solubility of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol in aqueous buffers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO[1][2]
Molecular Weight 175.23 g/mol [1][2][3]
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 117-120 °C[1][4]
Predicted pKa 12.99 ± 0.29[4]
Predicted XLogP3 1.1[1][3]
Solubility Soluble in Methanol[4]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What are the initial steps I should take?

A1: When encountering poor solubility of this compound in an aqueous buffer, a systematic approach is recommended.[5] Start with small-scale tests to find the optimal conditions before preparing a large-volume stock solution.[5]

Initial Troubleshooting Steps:

  • Visual Inspection: Ensure there are no visible particulates in your solution. A clear solution is a good indicator of complete dissolution.[5]

  • pH Adjustment: The amino group on the phenyl ring makes the compound's solubility pH-dependent. Since it is a basic compound, its solubility is expected to increase in acidic conditions.[5][6] Try adjusting the pH of your buffer to a lower value (e.g., pH 5-6).

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help overcome the energy barrier for dissolution.[5] However, avoid excessive or prolonged heating as it may cause degradation of the compound.[5]

  • Use of a Co-solvent: If the compound remains insoluble, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy.[6][7]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of ionizable compounds is significantly influenced by pH.[6][8] this compound contains a primary aromatic amine group, which is basic.

  • In acidic solutions (lower pH): The amine group becomes protonated (forms a salt), increasing its polarity and enhancing its solubility in aqueous solutions.[9]

  • In neutral or basic solutions (higher pH): The amine group is predominantly in its neutral, un-ionized form, which is less polar and therefore less soluble in water.[9]

The following table provides illustrative solubility data of this compound in different buffers at various pH values. Please note that this is representative data based on chemical principles and should be confirmed experimentally.

Buffer (25 mM)pHEstimated Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 10
Tris-HCl8.0< 5
MES6.050 - 100
Acetate5.0200 - 500

pH_Effect_on_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Neutral/Basic) Low_pH Protonated Form (R-NH3+) High_Solubility Higher Aqueous Solubility Low_pH->High_Solubility Increased Polarity Equilibrium Low_pH->Equilibrium H+ added High_pH Un-ionized Form (R-NH2) Low_Solubility Lower Aqueous Solubility High_pH->Low_Solubility Decreased Polarity Equilibrium->High_pH H+ removed caption Effect of pH on the ionization and solubility of an amino-containing compound.

Q3: Which organic co-solvents are recommended for this compound, and what are the best practices for their use?

A3: For poorly water-soluble compounds, preparing a concentrated stock solution in an organic solvent is a standard procedure.[5] The choice of co-solvent depends on the compound's properties and the experimental system's tolerance for the solvent.[7]

Recommended Co-solvents:

Co-solventTypical Starting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMA powerful and common solvent for many organic molecules.[5] However, it can be toxic to some cells at higher concentrations.
Dimethylformamide (DMF) 10-50 mMAnother strong solvent, but also carries potential toxicity concerns.[10]
Ethanol 10-20 mMA less toxic option, but may have lower solubilizing power for some compounds.[7]
Methanol 10-20 mMThe compound is known to be soluble in methanol.[4] Similar to ethanol in terms of properties.

Best Practices for Using Co-solvents:

  • Prepare a High-Concentration Stock: Dissolve the compound in the chosen organic solvent to create a concentrated stock solution (e.g., 10 mM).[5] Visually confirm that the compound is fully dissolved.

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Dilution into Aqueous Buffer: When preparing the final working solution, add the organic stock solution dropwise to the vortexing aqueous buffer.[6] This helps to prevent the compound from precipitating out of solution due to the sudden change in polarity.[6]

  • Minimize Final Organic Solvent Concentration: The final concentration of the organic solvent in your experiment should be kept to a minimum (typically ≤1%) to avoid off-target effects.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes

Procedure:

  • Weigh out 1.75 mg of this compound (MW: 175.23 g/mol ).

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.[5]

  • Store this 10 mM stock solution in small aliquots at -20°C or -80°C.[5]

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Desired aqueous buffer (pre-warmed to the experimental temperature if necessary)

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of DMSO to get a 100 µM solution.

  • Vortex the intermediate dilution thoroughly.

  • For the final working solution, add the stock solution dropwise to the vortexing aqueous buffer.[6] For example, to make 1 mL of a 1 µM solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the aqueous buffer. This will result in a final DMSO concentration of 1%.

Troubleshooting Workflow

If you continue to experience solubility issues, the following workflow can help guide your troubleshooting process.

Troubleshooting_Workflow Start Start: Poor Solubility in Aqueous Buffer Check_pH Is the buffer pH acidic (e.g., < 6.5)? Start->Check_pH Adjust_pH Adjust buffer to a lower pH Check_pH->Adjust_pH No Heat_Sonicate Apply gentle heat (e.g., 37°C) and/or sonication Check_pH->Heat_Sonicate Yes Adjust_pH->Heat_Sonicate Check_Dissolution1 Is the compound dissolved? Heat_Sonicate->Check_Dissolution1 Use_Cosolvent Prepare a concentrated stock in an organic co-solvent (e.g., DMSO, DMF) Check_Dissolution1->Use_Cosolvent No Success Success: Compound is in solution Check_Dissolution1->Success Yes Check_Dissolution2 Does the compound precipitate upon dilution into aqueous buffer? Use_Cosolvent->Check_Dissolution2 Optimize_Dilution Optimize dilution method: - Add stock dropwise to vortexing buffer - Lower final concentration Check_Dissolution2->Optimize_Dilution Yes Check_Dissolution2->Success No Failure Consider alternative formulation strategies (e.g., cyclodextrins, solid dispersions) Optimize_Dilution->Failure caption_workflow Troubleshooting workflow for poor compound solubility.

References

How to prevent oxidation of the aminophenyl group during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the oxidation of aminophenyl groups during synthesis and storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your compounds and experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Problem

Q1: Why did my aminophenyl-containing compound or solution change color (e.g., turn yellow, brown, or black)? A1: The discoloration of compounds containing aminophenyl groups is a common issue caused by oxidation.[1] When exposed to atmospheric oxygen, the aminophenyl group can oxidize to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[1][2] This color change indicates that your compound has degraded and may introduce impurities into your experiments.[1]

Q2: What are the primary factors that accelerate the oxidation of aminophenyl groups? A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the primary driver of oxidation.[1]

  • Light: Exposure to light, especially UV light, provides the energy to initiate and propagate oxidative reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group (in the case of aminophenols), making the compound more susceptible to oxidation.[1]

  • Metal Ions: Trace amounts of metal ions, particularly copper (Cu²+), can act as powerful catalysts for the oxidation process.[1]

Q3: Are all aminophenol isomers equally stable? A3: No. 3-Aminophenol (m-aminophenol) is generally more stable and less susceptible to oxidation under atmospheric conditions compared to 2-aminophenol (o-aminophenol) and 4-aminophenol (p-aminophenol).[1] Both the ortho- and para-isomers are highly prone to oxidation and readily form colored products.[1][3]

Section 2: Troubleshooting During Synthesis

Q4: My reaction mixture is turning dark immediately after adding my aminophenyl reagent. What's happening and how can I fix it? A4: This is a strong indication that your aminophenyl compound or an intermediate is oxidizing under the reaction conditions.[1] To prevent this, you must rigorously exclude oxygen from your reaction.

  • Solution: Implement air-free techniques by handling the aminophenyl reagent and conducting the reaction under an inert atmosphere, such as nitrogen or argon, using a glovebox or a Schlenk line.[1][4] It is also critical to deoxygenate all solvents and liquid reagents before use.[1][4]

Q5: Can I add an antioxidant directly to my reaction mixture to prevent oxidation? A5: Yes, in some cases, adding an antioxidant can be an effective strategy, provided it does not interfere with your desired reaction. Aromatic amine antioxidants are widely used for their ability to intercept free radicals.[5][6] Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[7] However, you must first verify the compatibility of the antioxidant with your specific reagents and reaction conditions.

Section 3: Storage and Handling

Q6: What are the recommended storage conditions for solid aminophenyl compounds? A6: For optimal long-term stability, solid aminophenyl compounds should be stored in a tightly sealed, amber (or opaque) container to protect them from air and light.[1] The container's headspace should be purged with an inert gas like nitrogen or argon before sealing.[1] For sensitive compounds, storage at low temperatures (-20°C) is recommended.

Q7: How should I prepare and store solutions of aminophenyl compounds? A7: Solutions are often more susceptible to oxidation than solids.

  • Preparation: Prepare solutions using deoxygenated solvents.[1] For enhanced stability, consider adding a compatible antioxidant, such as ascorbic acid, to the solvent before dissolving your compound.[1][7]

  • Storage: Store solutions in amber vials with tightly sealed caps, and flush the headspace with an inert gas.[1] For long-term storage, aliquoting the solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and re-exposure to air. Store frozen, with -80°C being preferable to -20°C for extended periods.

Q8: My stored aminophenyl compound has discolored. Is it still usable? A8: Discoloration signifies degradation. Using the compound will introduce impurities into your experiment, potentially affecting your results. It is generally recommended to discard the discolored material. If the material is valuable, purification (e.g., recrystallization or column chromatography) may be possible, but you must re-verify its purity by analytical methods (e.g., HPLC, NMR) before use.

Section 4: Analytical Procedures

Q9: How can I prevent my aminophenyl analyte from degrading during HPLC analysis? A9: Analyte stability is critical for accurate quantification. To prevent on-instrument degradation, it is highly recommended to add an antioxidant to your sample solvent (diluent).[1] Ascorbic acid is a common and effective choice for this purpose.[1] Always prepare samples fresh immediately before injection and use amber HPLC vials to protect them from light.[1]

Quantitative Data Summary

The stability of aminophenyl compounds is highly dependent on the specific structure and storage conditions. The following table provides general guidelines for storing a sensitive compound like 4-Aminophenylphosphorylcholine, which can be extrapolated to other sensitive aminophenyl derivatives.

Form Temperature Duration Recommended Conditions
Solid-20°CLong-termTightly sealed container, purged with inert gas, protect from light and moisture.
Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use deoxygenated solvent.
Solution-80°CUp to 6 monthsPreferred for long-term storage; aliquot in amber vials with inert gas headspace.

Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This protocol describes a standard method for removing dissolved oxygen from solvents, which is a critical step before their use in oxygen-sensitive reactions or for preparing solutions for storage.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or other suitable container with a sidearm

  • Source of inert gas (high-purity nitrogen or argon) with a regulator

  • Gas dispersion tube or long needle

  • Septum or stopper

Procedure:

  • Assemble your solvent container (e.g., a Schlenk flask).[1]

  • Insert a gas dispersion tube or a long needle connected to the inert gas source into the solvent, ensuring the tip is well below the liquid surface.[1]

  • Provide a separate outlet for the displaced gas, such as a needle through a septum, to prevent pressure buildup.

  • Begin sparging by bubbling the inert gas through the solvent at a moderate rate for at least 15-30 minutes. The time required depends on the solvent volume and the initial oxygen concentration.

  • Once deoxygenation is complete, remove the sparging needle while maintaining a positive pressure of the inert gas to create an inert atmosphere over the solvent.[1]

  • Seal the container tightly under this positive pressure.

Protocol 2: Preparing a Stabilized Solution for Analysis or Storage

This protocol outlines how to prepare a solution of an aminophenyl compound with an added antioxidant to prevent degradation.

Materials:

  • Aminophenyl compound

  • High-purity solvent (e.g., HPLC-grade acetonitrile, water)

  • Antioxidant (e.g., L-ascorbic acid)

  • Amber vial with a screw cap and septum

  • Inert gas source

Procedure:

  • Prepare Antioxidant Stock (Optional but Recommended): Prepare a concentrated stock solution of the antioxidant (e.g., 10 mg/mL ascorbic acid) in the chosen solvent.

  • Deoxygenate Solvent: Deoxygenate the primary solvent using Protocol 1.[1]

  • Add Antioxidant: Add the antioxidant to the deoxygenated solvent to achieve a final concentration that is effective but does not interfere with analysis (e.g., 0.1 mg/mL).

  • Prepare Solution: In an amber vial, accurately weigh the required amount of the aminophenyl compound.[1] Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.[1]

  • Inert Headspace: Flush the headspace of the vial with inert gas for 15-30 seconds before tightly sealing the cap.[1]

  • Storage: If storing, place the vial at the appropriate low temperature (-20°C or -80°C).[8]

Visual Guides

OxidationPathway cluster_main Simplified Aminophenyl Oxidation Pathway Aminophenyl Aminophenyl Group (Stable) Radical Radical Cation (Reactive) Aminophenyl->Radical [O₂] -e⁻, -H⁺ Quinoneimine Quinoneimine (Colored Intermediate) Radical->Quinoneimine Further Oxidation Polymer Polymerized Products (Dark) Quinoneimine->Polymer Polymerization

Caption: General pathway for the oxidation of an aminophenyl group.

Workflow cluster_workflow Workflow for Handling Air-Sensitive Aminophenyl Reagents A 1. Deoxygenate Solvent (Protocol 1) C 3. Add Deoxygenated Solvent to Flask via Syringe A->C B 2. Set up Reaction Flask under Inert Gas (N₂/Ar) B->C E 5. Add Reagent to Flask under Positive Inert Gas Flow D 4. Weigh Aminophenyl Reagent (in glovebox or quickly in air) D->E F 6. Run Reaction (Maintain Inert Atmosphere) E->F G 7. Quench/Workup (Minimize Air Exposure) F->G

Caption: Experimental workflow for synthesis using aminophenyl reagents.

TroubleshootingTree cluster_tree Troubleshooting Flowchart for Compound Discoloration Start Problem: Compound/Solution Discolored Q1 When did it occur? Start->Q1 Synthesis During Synthesis Q1->Synthesis Synthesis Storage During Storage Q1->Storage Storage Cause_S Cause: Exposure to O₂/Light/Heat during reaction. Synthesis->Cause_S Sol_S Solution: • Use inert atmosphere (N₂/Ar) • Use deoxygenated solvents • Protect from light (foil) • Control temperature Cause_S->Sol_S Cause_St Cause: Improper storage container, air in headspace, high temp. Storage->Cause_St Sol_St Solution: • Store in amber, airtight vials • Purge headspace with N₂/Ar • Store at -20°C or -80°C • Consider adding antioxidant Cause_St->Sol_St

Caption: Troubleshooting logic for discoloration of aminophenyl compounds.

References

Technical Support Center: Catalyst Residue Removal from 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of palladium and copper catalyst residues from 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (AMPB) products. AMPB is a key intermediate in the synthesis of various pharmaceutical compounds, and ensuring its purity is critical for downstream applications and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium and copper residues from this compound?

A1: The primary challenge stems from the molecular structure of AMPB. The presence of the aniline (aminophenyl) group, a nitrogen-containing functional group, can lead to the formation of stable complexes with palladium and copper species.[1][2][3] This chelation can keep the metal residues dissolved in the product solution, making their removal by simple filtration difficult.[1]

Q2: What are the typical sources of palladium and copper contamination in the synthesis of AMPB?

A2: Palladium and copper catalysts are commonly used in the Sonogashira cross-coupling reaction, a highly effective method for forming the carbon-carbon bond between an aryl halide and a terminal alkyne to produce AMPB.[4] Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) are the primary catalysts, while copper(I) salts (e.g., CuI) are often used as co-catalysts to increase the reaction rate.[4][5]

Q3: What are the regulatory limits for palladium and copper residues in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, a common limit in the final API is around 10 parts per million (ppm), depending on the daily dosage of the drug.[2][3] It is crucial to consult the latest ICH Q3D guidelines for specific limits for all elemental impurities.

Q4: What are the most common methods for removing catalyst residues from AMPB?

A4: Several methods are employed, and often a combination of techniques is most effective. These include:

  • Filtration through Celite® or Silica Gel: Primarily for removing insoluble or heterogeneous catalyst particles.[2][6]

  • Column Chromatography: Effective for separating the product from dissolved catalyst residues and other impurities.[2][7]

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium, though it can sometimes lead to product loss due to non-specific binding.[1][8]

  • Metal Scavengers: These are solid-supported reagents with functional groups that have a high affinity for specific metals, offering a highly efficient and selective removal method.[1][2][9]

Q5: How can I quantify the amount of residual palladium and copper in my AMPB product?

A5: Highly sensitive analytical techniques are required to accurately quantify trace metal residues. The most common and regulatory-accepted methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis due to its high sensitivity.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS)

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: High levels of palladium and/or copper remain after initial filtration through Celite®.

  • Possible Cause: The catalyst residues are likely soluble in the reaction mixture, possibly due to complexation with the amine functionality of your product. Simple filtration is ineffective for removing dissolved species.

  • Suggested Solutions:

    • Employ a Metal Scavenger: After the initial filtration, treat the filtrate with a suitable palladium and/or copper scavenger. Thiol-based scavengers are often effective for palladium.

    • Perform Column Chromatography: Purify the crude product using silica gel chromatography. The polar nature of the aminophenyl group may require a polar solvent system for elution.

    • Aqueous Wash with a Chelating Agent: For copper removal, washing the organic solution with an aqueous solution of a chelating agent like aqueous ammonia or ammonium chloride can be effective. The copper forms a water-soluble complex that is partitioned into the aqueous layer.

Problem 2: Significant loss of AMPB product during purification with activated carbon.

  • Possible Cause: Activated carbon can non-selectively adsorb organic molecules, including your desired product.[1]

  • Suggested Solutions:

    • Optimize the Amount of Carbon: Use the minimum amount of activated carbon required to achieve the desired level of catalyst removal. This may require some experimentation.

    • Screen Different Grades of Carbon: Different types of activated carbon have varying surface properties and may exhibit different levels of product adsorption.

    • Consider an Alternative Method: If product loss remains high, switch to a more selective method like metal scavengers.

Problem 3: The chosen metal scavenger is not effectively removing the catalyst residues.

  • Possible Cause:

    • Incorrect Scavenger Type: The scavenger may not have a high affinity for the specific oxidation state or coordination sphere of the residual metal catalyst.

    • Competition from the Product: The amine group on your AMPB product may be competing with the scavenger for binding to the metal.[3]

    • Insufficient Scavenger or Contact Time: The amount of scavenger or the treatment time may be inadequate.

  • Suggested Solutions:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, triaminetetraacetate).

    • Increase Scavenger Equivalents and/or Time: Increase the amount of scavenger used (e.g., from 3-5 equivalents to 5-10 equivalents relative to the catalyst) and/or extend the treatment time.

    • Optimize Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve scavenging efficiency, but should be done with caution to avoid product degradation.

Data on Catalyst Removal Efficiency

The following table summarizes the typical performance of various methods for removing palladium residues. The efficiency is highly dependent on the specific conditions and the nature of the catalyst species.

Purification MethodTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)Estimated Removal Efficiency (%)Notes
Column Chromatography >1000< 100~90%Effective for removing the bulk of the catalyst, but may not reach very low ppm levels alone.[7]
Activated Carbon ~1200< 150>87%Can be effective, but product loss is a potential issue. Efficiency can be variable.[8]
SiliaMetS® Thiol (Thiol-based Scavenger) >1000< 10>99%Highly efficient and selective for various palladium species.[1][9]
Biotage® MP-TMT (TMT-based Scavenger) ~1200< 10>99%High loading capacity and very effective for palladium removal.[1]
QuadraSil® AP (Amine-based Scavenger) ---Often used for scavenging various metals; specific data for palladium in this context is less common but can be effective.

Note: The presented data is compiled from studies on compounds with functionalities similar to AMPB and may vary for the specific application.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using a Metal Scavenger (Batch Method)

This protocol provides a general guideline for using a solid-supported metal scavenger to remove residual palladium and copper from a solution of this compound.

  • Initial Filtration: After the Sonogashira reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter through a pad of Celite® to remove any solid by-products and heterogeneous catalyst particles.

  • Scavenger Addition: Transfer the filtrate to a clean flask. Add the selected metal scavenger (e.g., SiliaMetS® Thiol for palladium). A typical starting amount is 3-5 molar equivalents relative to the initial amount of catalyst used.

  • Agitation: Stir the mixture at a suitable temperature (room temperature to 50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a filter paper or a sintered glass funnel to remove the solid scavenger with the bound metal.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual metal content using ICP-MS to confirm the effectiveness of the removal process.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying AMPB using silica gel column chromatography.

  • Sample Preparation: After an initial work-up (e.g., aqueous wash and drying), concentrate the crude product. Adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. The choice of solvent will depend on the polarity of the impurities and the product. A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Sonogashira Coupling Reaction cluster_purification Purification Workflow reaction Crude Reaction Mixture (AMPB, Pd/Cu catalysts, by-products) filtration Filtration through Celite® (Removes insoluble species) reaction->filtration filtrate Filtrate (AMPB, soluble Pd/Cu) filtration->filtrate scavenging Metal Scavenger Treatment (e.g., SiliaMetS® Thiol) filtrate->scavenging Option 1 chromatography Column Chromatography filtrate->chromatography Option 2 pure_product Purified AMPB Product (<10 ppm Pd/Cu) scavenging->pure_product chromatography->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start High Residual Catalyst Levels? check_solubility Is the catalyst likely soluble? (Chelation by amine group) start->check_solubility Yes end Proceed with Analysis start->end No use_scavenger Action: Use Metal Scavenger check_solubility->use_scavenger Yes use_chromatography Action: Column Chromatography check_solubility->use_chromatography Yes re_evaluate Problem Solved? use_scavenger->re_evaluate use_chromatography->re_evaluate re_evaluate->end Yes troubleshoot_scavenger Troubleshoot Scavenger (Type, Amount, Time, Temp) re_evaluate->troubleshoot_scavenger No troubleshoot_scavenger->re_evaluate

Caption: A decision-making workflow for troubleshooting high catalyst residue levels.

References

Technical Support Center: Scaling Up 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in the manufacturing of pharmaceuticals like Erlotinib. The information addresses common challenges encountered when transitioning the Sonogashira coupling reaction from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound?

A1: The most prevalent method is the Sonogashira cross-coupling reaction. This involves the coupling of an aryl halide (typically 3-iodoaniline or 3-bromoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2][3][4]

Q2: What are the typical catalysts and reaction conditions at a lab scale?

A2: At the lab scale, common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a CuI co-catalyst. The reaction is often carried out in solvents like THF or DMF with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) at temperatures ranging from room temperature to around 80°C.[5][6][7]

Q3: What are the main challenges when scaling up this reaction to a pilot plant?

A3: Key challenges include:

  • Heat Transfer: The exothermic nature of the reaction can lead to localized overheating in large reactors, which have a lower surface-area-to-volume ratio.[8]

  • Mixing Efficiency: Achieving homogeneous mixing of reactants, catalysts, and bases is more difficult in large vessels, potentially leading to side reactions and lower yields.

  • Catalyst Handling and Recovery: Handling larger quantities of palladium catalysts requires careful procedures to minimize exposure and ensure efficient recovery to reduce costs and waste.

  • Impurity Profile: The types and quantities of impurities may differ between lab and pilot scales, necessitating adjustments to the purification process.

  • Safety: Handling larger volumes of flammable solvents and potentially hazardous reagents requires stringent safety protocols.

Q4: How can I minimize the formation of the common homocoupling side product (Glaser coupling)?

A4: The homocoupling of 2-methyl-3-butyn-2-ol is a frequent side reaction, especially in the presence of oxygen and the copper co-catalyst.[5][7] To minimize this:

  • Maintain an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a nitrogen or argon atmosphere throughout the reaction.[6]

  • Consider copper-free conditions: While potentially requiring more forcing conditions (higher temperatures, stronger bases), eliminating the copper co-catalyst can prevent Glaser coupling.[2]

  • Control reaction temperature: Lower temperatures can sometimes disfavor the homocoupling reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent or base). 3. Reaction temperature is too low. 4. Insufficient degassing (oxygen present).1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all solvents and bases are anhydrous and properly stored.[6] 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. For aryl bromides, higher temperatures are often necessary.[9] 4. Degas the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[6]
Formation of Palladium Black Catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent.1. Purify starting materials to remove any potential catalyst poisons. 2. Optimize the reaction temperature; excessively high temperatures can lead to catalyst agglomeration and precipitation. 3. Consider using a different solvent. Some anecdotal evidence suggests THF may be more prone to causing this issue.[10]
Significant Homocoupling Product Presence of oxygen, which facilitates the copper-catalyzed dimerization of the alkyne (Glaser coupling).1. Improve the inert atmosphere of the reaction. Ensure all gas lines are secure and the reaction vessel is properly sealed. 2. Switch to a copper-free Sonogashira protocol. This may require re-optimization of the reaction conditions (e.g., different ligand, base, or higher temperature).[5]
Incomplete Reaction 1. Insufficient catalyst loading for the scale of the reaction. 2. Catalyst deactivation over time. 3. Poor mixing in the reactor.1. Increase the catalyst loading incrementally. 2. Consider a slow addition of the catalyst or using a more robust catalyst system. 3. At the pilot scale, ensure the stirrer design and speed are adequate for the vessel geometry and reaction volume to maintain a homogeneous mixture.
Difficult Product Purification 1. Residual palladium and copper in the final product. 2. Presence of closely related impurities.1. Employ scavenging agents like SiliaMetS® DMT to remove residual palladium. Activated carbon can also be used to remove both palladium and copper.[11] 2. Optimize the crystallization or chromatography conditions. A different solvent system or a reslurry may be necessary at a larger scale.

Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison

The following table provides a general comparison of parameters for the synthesis of this compound at laboratory and pilot plant scales. Note: These are representative values and will require optimization for a specific process.

ParameterLaboratory Scale (e.g., 10g)Pilot Plant Scale (e.g., 10kg)Key Considerations for Scale-Up
Reactant Ratio (Aryl Halide:Alkyne) 1 : 1.1 - 1.51 : 1.05 - 1.2Minimize excess of the more expensive reagent at a larger scale.
Palladium Catalyst Loading 1 - 5 mol%0.1 - 1 mol%Reducing catalyst loading is crucial for cost-effectiveness and minimizing residual metal contamination.
Copper(I) Co-catalyst Loading 2 - 10 mol%0.2 - 2 mol%Lowering copper loading can reduce homocoupling and simplify purification.
Solvent Volume ~10 - 20 mL / g of aryl halide~5 - 10 L / kg of aryl halideHigher concentrations are often targeted at scale to improve throughput, but this can impact mixing and heat transfer.
Reaction Temperature 25 - 80 °C40 - 100 °CHigher temperatures may be needed to drive the reaction to completion with lower catalyst loadings, but this requires robust temperature control to prevent runaway reactions and catalyst decomposition.[8]
Reaction Time 2 - 24 hours6 - 48 hoursReaction times may be longer at scale due to slower addition rates and mixing limitations.
Typical Yield 80 - 95%75 - 90%A slight decrease in yield upon scale-up is common; the goal is to minimize this through process optimization.
Purification Method Flash column chromatographyCrystallization, potentially with a carbon or scavenger treatmentChromatography is generally not feasible for large quantities. Developing a robust crystallization procedure is critical.[11]

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)

Materials:

  • 3-Iodoaniline (1.0 eq)

  • 2-Methyl-3-butyn-2-ol (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed THF and TEA via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-methyl-3-butyn-2-ol dropwise via syringe.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Pilot Plant Scale-Up Considerations

Equipment:

  • Glass-lined or stainless steel reactor with a jacket for heating and cooling, equipped with a mechanical stirrer (e.g., pitched-blade turbine or anchor stirrer), a reflux condenser, and ports for nitrogen blanketing and reagent addition.

  • Controlled dosing pumps for the addition of liquid reagents.

  • Filtration system (e.g., Nutsche filter-dryer).

  • Crystallization vessel.

Procedural Modifications:

  • Charging: The reactor is first purged with nitrogen. Solid reactants are charged through a manhole, followed by the solvent.

  • Inerting: The reactor is subjected to several vacuum/nitrogen cycles to ensure a robust inert atmosphere.

  • Reagent Addition: 2-Methyl-3-butyn-2-ol may be added via a dosing pump over a period of time to control the reaction exotherm.

  • Temperature Control: The reactor jacket temperature is carefully controlled to maintain the desired internal reaction temperature. Real-time temperature monitoring is critical.

  • Work-up: After cooling, the reaction mixture may be filtered to remove catalysts. The filtrate is then transferred to another vessel for extraction and washing with larger volumes of aqueous solutions. Phase separation is allowed to occur, and the layers are separated.

  • Purification: The crude product is typically isolated by crystallization. This involves dissolving the crude material in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting slurry is filtered and the cake is washed with a cold solvent and then dried under vacuum.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Heating mantle lab_reaction Reaction: - Charge all reagents - Heat to 60°C lab_setup->lab_reaction lab_workup Work-up: - Aqueous wash - Extraction lab_reaction->lab_workup lab_purification Purification: - Flash column chromatography lab_workup->lab_purification scale_up_challenges Scale-Up Challenges: - Heat & Mass Transfer - Impurity Profile - Safety & Cost pilot_setup Reaction Setup: - Jacketed reactor - Mechanical stirrer - Controlled dosing pilot_reaction Reaction: - Controlled addition of alkyne - Precise temperature control pilot_setup->pilot_reaction pilot_workup Work-up: - Phase separation in reactor - Filtration pilot_reaction->pilot_workup pilot_purification Purification: - Crystallization - Centrifugation/Filtration - Drying pilot_workup->pilot_purification

Caption: A comparison of the experimental workflow for the synthesis of this compound at the laboratory and pilot plant scales, highlighting the key differences in procedure and the challenges associated with scale-up.

troubleshooting_logic start Low Yield in Sonogashira Reaction check_catalyst Is the catalyst active and fresh? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? increase_temp Action: Increase temperature. check_conditions->increase_temp No degas_system Is the system properly degassed? check_conditions->degas_system Yes check_reagents->check_conditions Yes purify_reagents Action: Purify/dry reagents. check_reagents->purify_reagents No replace_catalyst->check_reagents increase_temp->degas_system purify_reagents->check_conditions improve_degassing Action: Improve degassing procedure. degas_system->improve_degassing No success Yield Improved degas_system->success Yes improve_degassing->success

Caption: A logical flowchart for troubleshooting low yield in the Sonogashira coupling reaction, guiding the user through a series of checks and corrective actions.

References

Identifying common byproducts in 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

The most likely synthetic route is a Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl halide (typically 3-iodoaniline or 3-bromoaniline) with a terminal alkyne (2-methyl-3-butyn-2-ol). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]

Q2: What are the most common byproducts observed in the Sonogashira coupling reaction for this synthesis?

The most frequently encountered byproducts in Sonogashira coupling reactions include:

  • Homocoupled Alkynes (Glaser Coupling): This is a significant side reaction where the terminal alkyne (2-methyl-3-butyn-2-ol) couples with itself to form a symmetrical diyne.[1] This is often promoted by the presence of oxygen.

  • Diynes from Aryl Halide Coupling (Hay Coupling): The aryl halide can also undergo homocoupling to form a biphenyl derivative, although this is generally less common than alkyne homocoupling.

  • Dimerization/Oligomerization of 3-Ethynylaniline: If 3-ethynylaniline is used as the starting material (by coupling with acetone), it can dimerize to form quinoline derivatives or other oligomers.[5]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 3-haloaniline and 2-methyl-3-butyn-2-ol in the final product mixture.

  • Decomposition Products: Under harsh reaction conditions (e.g., high temperatures), the starting materials or the product may decompose.

Q3: How can I identify these byproducts in my reaction mixture?

Standard analytical techniques can be employed to identify byproducts:

  • Thin Layer Chromatography (TLC): TLC is a quick method to monitor the progress of the reaction and identify the presence of multiple components. The byproducts will likely have different Rf values compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and the byproducts. For instance, the symmetrical nature of homocoupled diynes would result in a simpler NMR spectrum compared to the desired product.

  • Mass Spectrometry (MS): MS is a powerful tool to determine the molecular weight of the components in the reaction mixture, which can confirm the identity of expected byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the separation and quantification of the product and byproducts.

Q4: What measures can I take to minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of the desired product. Consider the following strategies:

  • Degassing Solvents: To prevent homocoupling, it is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[3]

  • Choice of Catalyst and Ligands: The selection of the palladium catalyst and ligands can significantly influence the reaction outcome. Bulky and electron-rich phosphine ligands can sometimes suppress side reactions.[4]

  • Control of Reaction Temperature: Running the reaction at the optimal temperature is critical. Higher temperatures can sometimes lead to increased byproduct formation and decomposition.[6]

  • Slow Addition of Reagents: Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thereby reducing the rate of homocoupling.

  • Use of a Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction, but its concentration should be optimized as it can also promote homocoupling.[3] In some cases, copper-free Sonogashira conditions can be explored.[4]

Troubleshooting Guide

The following table provides a summary of common issues, their probable causes, and suggested solutions during the synthesis of this compound.

Issue Probable Cause(s) Suggested Solution(s)
Low to no product formation Inactive catalyst; Poor quality of reagents or solvents; Incorrect reaction temperature.Use a fresh, active catalyst; Ensure reagents and solvents are pure and dry; Optimize the reaction temperature.
Significant amount of homocoupled alkyne (Glaser byproduct) Presence of oxygen in the reaction mixture; High concentration of copper co-catalyst.Thoroughly degas all solvents and reagents and maintain an inert atmosphere; Reduce the amount of copper(I) iodide or consider a copper-free protocol.[3][4]
Presence of unreacted starting materials Insufficient reaction time; Low reaction temperature; Catalyst deactivation.Increase the reaction time and monitor by TLC; Gradually increase the reaction temperature; Add a fresh portion of the catalyst.
Formation of multiple unidentified byproducts Reaction temperature is too high, leading to decomposition; Impure starting materials.Lower the reaction temperature; Purify the starting materials before use.
Difficult purification of the final product Byproducts have similar polarity to the desired product.Optimize the reaction conditions to minimize byproduct formation; Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

While a specific protocol for this compound is not detailed in the search results, a general procedure for a similar Sonogashira coupling is provided.[7]

General Experimental Protocol for Sonogashira Coupling:

  • To a degassed mixture of the aryl halide (e.g., 3-iodoaniline, 1.0 eq) and the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 eq) in a suitable solvent (e.g., diethylamine or a mixture of toluene and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, 0.02 eq), a ligand (e.g., triphenylphosphine, 0.04 eq), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq).[2][7]

  • The reaction mixture is then stirred at room temperature or heated to reflux under an inert atmosphere for a specified time (typically 12-24 hours).[2][7]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and washing of the organic layer.[2]

  • The crude product is then purified by column chromatography on silica gel or alumina.[7]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.

cluster_workflow Synthesis Workflow reagents 3-Haloaniline + 2-Methyl-3-butyn-2-ol conditions Pd Catalyst Cu(I) Co-catalyst Base, Solvent reaction Sonogashira Coupling conditions->reaction workup Reaction Workup reaction->workup purification Purification (Column Chromatography) workup->purification product 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol purification->product

Caption: A simplified workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Logic start Reaction Outcome Analysis low_yield Low Yield or No Product start->low_yield byproducts Significant Byproducts start->byproducts check_catalyst Check Catalyst Activity & Reagent Purity low_yield->check_catalyst optimize_temp Optimize Temperature & Reaction Time low_yield->optimize_temp check_atmosphere Ensure Inert Atmosphere (Degas) byproducts->check_atmosphere optimize_catalyst Optimize Catalyst & Ligand System byproducts->optimize_catalyst

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol and its 4-(4-Aminophenyl) Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isomeric Reactivity

The reactivity of the aminophenyl moiety in these isomers is predominantly influenced by the electronic effects of the 2-methyl-3-butyn-2-ol substituent. The position of this group on the phenyl ring—meta versus para to the amino group—dictates its influence on the electron density of the aromatic ring and the nucleophilicity of the amino group. These electronic perturbations, in turn, govern the susceptibility of the molecule to various chemical transformations, most notably electrophilic aromatic substitution and reactions involving the amino group.

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system.[1][2][3] This delocalization increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[3] The substituent at the meta or para position will either enhance or diminish this effect.

Theoretical Framework: Electronic Effects of the 2-methyl-3-butyn-2-ol Substituent

The 2-methyl-3-butyn-2-ol group, attached to the phenyl ring via a carbon-carbon triple bond, exerts a combination of inductive and mesomeric (resonance) effects.

  • Inductive Effect (-I): The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2-hybridized carbons of the benzene ring. Consequently, the alkynyl group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond framework.[4]

  • Mesomeric Effect (+M/-M): The π-system of the alkyne can interact with the π-system of the benzene ring. While alkynes are generally considered weakly electron-withdrawing, they can participate in resonance.

Analysis of the 4-(4-aminophenyl) Isomer (Para-substituted):

In the para-isomer, the 2-methyl-3-butyn-2-ol substituent is in direct conjugation with the amino group. The electron-donating mesomeric effect of the amino group strongly activates the ortho and para positions. The alkynyl group at the para position will exert its electron-withdrawing inductive effect. This will slightly decrease the overall electron density of the ring compared to aniline but will still leave the positions ortho to the amino group highly activated.

Analysis of the 4-(3-aminophenyl) Isomer (Meta-substituted):

In the meta-isomer, the 2-methyl-3-butyn-2-ol substituent is not in direct conjugation with the amino group. Therefore, its electronic influence on the positions activated by the amino group (ortho and para to -NH2) is primarily inductive. The electron-withdrawing inductive effect of the alkynyl group will decrease the electron density of the ring, thereby deactivating it towards electrophilic attack compared to the para-isomer where the activating effect of the amino group is more pronounced at the reactive sites.

Predicted Reactivity:

Based on this analysis, the 4-(4-aminophenyl) isomer is predicted to be more reactive towards electrophilic aromatic substitution than the 4-(3-aminophenyl) isomer. The direct conjugation in the para-isomer allows for more effective stabilization of the positively charged intermediate (the sigma complex) formed during electrophilic attack at the positions ortho to the amino group.

Data Presentation: Predicted Relative Reactivity

The following table summarizes the predicted relative reactivity based on theoretical electronic effects. The data is presented qualitatively in the absence of specific experimental kinetic data.

IsomerSubstituent PositionKey Electronic Effect of Substituent on Amino-Activated PositionsPredicted Relative Reactivity (Electrophilic Aromatic Substitution)Predicted Relative Basicity of Amino Group
4-(4-aminophenyl)-2-methyl-3-butyn-2-olPara-I effect; direct conjugationHigherLower
4-(3-aminophenyl)-2-methyl-3-butyn-2-olMeta-I effect; no direct conjugationLowerHigher

Experimental Protocols

To experimentally validate the predicted reactivity, a kinetic study of a representative electrophilic aromatic substitution reaction, such as bromination, can be performed.

Experimental Protocol: Comparative Kinetics of Bromination

Objective: To determine the second-order rate constants for the bromination of this compound and 4-(4-aminophenyl)-2-methyl-3-butyn-2-ol to compare their relative reactivities.

Materials:

  • This compound

  • 4-(4-aminophenyl)-2-methyl-3-butyn-2-ol

  • Bromine

  • Acetic acid (glacial)

  • Sodium thiosulfate solution (standardized)

  • Potassium iodide

  • Starch indicator solution

  • Thermostatted water bath

  • UV-Vis spectrophotometer or titration equipment

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each isomer in glacial acetic acid.

    • Prepare a stock solution of bromine in glacial acetic acid. The concentration should be determined accurately by titration with standard sodium thiosulfate solution.

  • Kinetic Run (Spectrophotometric Method):

    • Equilibrate the solutions of the aniline isomer and bromine separately in a thermostatted water bath to the desired reaction temperature (e.g., 25 °C).

    • Mix equal volumes of the two solutions in a cuvette and immediately place it in the UV-Vis spectrophotometer.

    • Monitor the disappearance of bromine over time by measuring the absorbance at its λmax (around 390 nm in acetic acid).

    • Repeat the experiment with different initial concentrations of the aniline isomer while keeping the bromine concentration constant to determine the order of the reaction with respect to the aniline.

  • Kinetic Run (Titrimetric Method):

    • Mix the reactant solutions in a reaction vessel in the thermostatted bath.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution.

    • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator.

    • The concentration of unreacted bromine at each time point can be calculated from the titration results.

  • Data Analysis:

    • Assuming the reaction is first order in both the aniline isomer and bromine, the second-order rate constant (k2) can be determined from the integrated rate law.

    • Plot the appropriate concentration-time data (e.g., 1/[Bromine] vs. time if the initial concentrations are equal) to obtain a linear plot from which the rate constant can be calculated.

    • Compare the calculated k2 values for the two isomers. A higher k2 value indicates greater reactivity.

Expected Outcome: The second-order rate constant for the bromination of 4-(4-aminophenyl)-2-methyl-3-butyn-2-ol is expected to be significantly larger than that for this compound.

Mandatory Visualization

G Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions (Isomers and Bromine in Acetic Acid) equilibrate Equilibrate Reactant Solutions (Thermostatted Bath) prep->equilibrate mix Mix Solutions & Start Reaction equilibrate->mix monitor Monitor Reaction Progress (Spectrophotometry or Titration) mix->monitor data Collect Concentration vs. Time Data monitor->data analyze Calculate Second-Order Rate Constants (k2) data->analyze compare Compare k2 values to determine relative reactivity analyze->compare

References

A Comparative Guide to CuAAC and SPAAC Click Chemistry for the Conjugation of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecular components is paramount. "Click chemistry" has emerged as a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two ligation strategies, with a specific focus on their application to the functionalized alkyne, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol.

Executive Summary

Both CuAAC and SPAAC are forms of the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of a stable triazole linkage between an azide and an alkyne. The fundamental difference lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to achieve high reaction rates and excellent regioselectivity. However, the inherent cytotoxicity of copper can be a concern in biological systems. In contrast, SPAAC is a catalyst-free method that relies on the high ring strain of a cyclooctyne to proceed, offering superior biocompatibility. The choice between these two powerful techniques involves a critical trade-off between reaction kinetics and biological compatibility. For a terminal alkyne like this compound, CuAAC is the more established and efficient method. Standard SPAAC, which relies on a strained alkyne, is not directly applicable to this substrate, though modifications to the azide partner could potentially be explored.

Quantitative Performance Comparison

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity. Ligands can mitigate this effect.[1][2]High, ideal for live cell and in vivo applications.[1]
Reaction Kinetics (Second-Order Rate Constant) Very fast, typically 1 to 100 M⁻¹s⁻¹.[3]Generally slower than CuAAC, highly dependent on the cyclooctyne used. Rates can range from ~0.01 to ~1 M⁻¹s⁻¹.[3][4]
Reactants Terminal alkynes (such as this compound) and azides.Strained cyclooctynes (e.g., DBCO, BCN) and azides.
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.Strained cyclooctynes can be less stable and more complex to synthesize.[3]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.Can produce a mixture of regioisomers, although some strained alkynes show a preference.
Side Reactions Potential for oxidative homocoupling of alkynes. The aminophenyl group may coordinate with the copper catalyst, potentially affecting reaction efficiency.Possible side reactions with thiols, especially with highly reactive cyclooctynes.[5]

Reaction Mechanisms and Workflows

The distinct mechanisms of CuAAC and SPAAC dictate their experimental setups and applicability to different research contexts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper-catalyzed coupling of a terminal alkyne with an azide to form a 1,4-disubstituted triazole. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is often carried out in a mixture of water and an organic solvent to accommodate both biological molecules and organic reagents.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne R₁-C≡CH (this compound) CopperAcetylide R₁-C≡C-Cu Alkyne->CopperAcetylide + Cu(I) Azide R₂-N₃ Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Triazole 1,4-Disubstituted Triazole CopperAcetylide->Cycloaddition Cycloaddition->Triazole Protonolysis

A simplified representation of the CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free reaction that exploits the high ring strain of cyclooctynes to achieve cycloaddition with azides. This bioorthogonal reaction is ideal for applications within living systems where the introduction of a toxic metal catalyst is undesirable. It is important to reiterate that this reaction is not directly applicable to the terminal alkyne this compound, as it lacks the necessary ring strain.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState Concerted [3+2] Cycloaddition StrainedAlkyne->TransitionState Azide R-N₃ Azide->TransitionState Triazole Triazole Product TransitionState->Triazole Ring Strain Release

The catalyst-free mechanism of the SPAAC reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for CuAAC and SPAAC that can be adapted for specific applications.

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general method for the copper-catalyzed cycloaddition of an azide to this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide in the desired solvent system. A typical starting point is a 1:1.2 molar ratio of alkyne to azide.

    • Add the copper-stabilizing ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often used.

    • Add the CuSO₄ solution to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up by various methods depending on the product's properties.

    • For small molecules, an extractive work-up may be suitable.

    • For bioconjugates, purification is typically achieved by size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for SPAAC (for comparison with a suitable strained alkyne)

This protocol describes a general procedure for a SPAAC reaction, which would require a strained cyclooctyne instead of this compound.

Materials:

  • Strained cyclooctyne (e.g., DBCO-functionalized molecule)

  • Azide-containing molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or a suitable organic solvent

  • Reaction vessel

  • Stirring or shaking apparatus

Procedure:

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne and the azide-containing molecule in the chosen reaction buffer or solvent.

  • Reaction Setup:

    • Combine the strained cyclooctyne and the azide in a reaction vessel. The molar ratio can be varied, but a slight excess of one reagent is often used to drive the reaction to completion.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C with gentle stirring or shaking.

    • Monitor the reaction progress using an appropriate analytical technique (LC-MS, HPLC, or SDS-PAGE for protein conjugations).

  • Purification:

    • Purify the product to remove any unreacted starting materials using a method appropriate for the conjugate (e.g., chromatography, dialysis).

Logical Workflow for Method Selection

The decision between CuAAC and SPAAC for a given application is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this selection process.

Method_Selection Start Start: Need for Azide-Alkyne Ligation AlkyneType Is the alkyne a terminal alkyne (e.g., this compound)? Start->AlkyneType LiveSystem Is the reaction in a living system or with sensitive biomolecules? AlkyneType->LiveSystem Yes ModifySubstrate Consider modifying the substrate to a strained cyclooctyne or using an alternative copper-free reaction. AlkyneType->ModifySubstrate No (Strained Alkyne) SPAAC Use SPAAC LiveSystem->SPAAC Yes (but not with the specified alkyne) OptimizeCuAAC Optimize CuAAC with biocompatible ligands (e.g., THPTA) and low copper concentrations. LiveSystem->OptimizeCuAAC No CuAAC Use CuAAC ModifySubstrate->SPAAC OptimizeCuAAC->CuAAC

Decision workflow for selecting between CuAAC and SPAAC.

Conclusion and Recommendations

For the specific task of conjugating this compound, CuAAC is the recommended method . Its high efficiency and regioselectivity with terminal alkynes make it the most practical choice. While the potential for copper cytotoxicity exists, the use of appropriate ligands and purification methods can minimize this concern, especially for in vitro applications.

Standard SPAAC is not a viable option for this particular alkyne due to the absence of ring strain, which is the driving force of this reaction. For applications requiring a copper-free approach with an arylalkyne, alternative bioorthogonal reactions would need to be considered, or the alkyne itself would need to be modified into a strained cyclic system, which would be a significant synthetic undertaking.

Researchers and drug development professionals should carefully consider the specific requirements of their project, including the biological context, desired reaction kinetics, and synthetic feasibility, when choosing the most appropriate click chemistry strategy.

References

Biological activity of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Biological Activity of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol Derivatives

A comprehensive review of existing literature reveals a notable absence of studies directly investigating the biological activity of this compound and its derivatives. Consequently, a direct comparison of the biological effects of derivatives to the parent compound based on published experimental data is not currently possible.

While research on the specific scaffold of this compound is not publicly available, the broader class of aminophenyl-containing compounds has been the subject of extensive investigation in drug discovery. Derivatives of aminophenyl scaffolds have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the aminophenyl ring system is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules.

Given the lack of specific data for the requested compound, this guide will provide a hypothetical framework for the comparison of this compound and its potential derivatives. This includes a template for data presentation, a detailed generic experimental protocol for assessing cytotoxic activity, and visualizations of a potential signaling pathway and a general experimental workflow.

Hypothetical Comparative Data

The following table is a template illustrating how quantitative data on the biological activity of this compound and its hypothetical derivatives could be presented. The data herein is purely illustrative and not based on experimental results.

Compound IDDerivative SubstitutionIC50 (µM) in MCF-7 CellsIC50 (µM) in A549 Cells
Parent None> 100> 100
D1 4-fluoro52.378.1
D2 4-chloro45.862.5
D3 4-methyl89.195.2
D4 N-acetyl> 100> 100

Experimental Protocols

A fundamental step in evaluating the biological activity of novel compounds is to assess their cytotoxicity against various cell lines. A commonly used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted using a hemocytometer or automated cell counter, and diluted to a final concentration of 5 x 10^4 cells/mL.

  • 100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compounds (parent and derivatives) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • The culture medium is removed from the wells and replaced with 100 µL of the media containing the different concentrations of the test compounds. A control group with media and DMSO (vehicle control) is also included.

  • The plate is incubated for 48 or 72 hours.

4. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10 minutes to ensure complete dissolution.

5. Data Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be affected by bioactive aminophenyl derivatives and a general workflow for their experimental evaluation.

G cluster_0 Cellular Response to Compound Compound Bioactive Derivative ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptosis Signaling Pathway.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis of Parent and Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt

Caption: General Experimental Workflow.

Spectral data comparison for 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectral data for the compound 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. Sourcing this compound from different suppliers can introduce variability in purity and isomeric composition. Therefore, analytical characterization is crucial to ensure the quality and consistency of the material used in research and development. This document outlines standard experimental protocols for acquiring key spectral data and presents available data for comparison.

Data Presentation

A comprehensive comparison of spectral data from multiple suppliers is challenging due to the limited availability of public data for this specific compound. Many suppliers do not provide detailed analytical data on their websites. However, for illustrative purposes, we present the mass spectrometry data available from a public repository. Researchers are encouraged to acquire their own data for each batch from any supplier.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₁₃NOPubChem[1]
Molecular Weight175.23 g/mol PubChem[1]
Ionization ModeElectron Ionization (EI)PubChem[1]
Mass-to-Charge (m/z)175 (M⁺)PubChem[1]
InstrumentThermoquest Trace GC-MS 2000PubChem[1]

Experimental Protocols

To ensure consistency and enable meaningful comparisons, standardized protocols for acquiring spectral data are essential. Below are detailed methodologies for key spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and purity of the compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be consistent across all samples being compared.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound directly onto the ATR crystal to ensure full coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the characteristic absorption peaks corresponding to the functional groups (e.g., O-H, N-H, C≡C, C-N, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) coupled to a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

Sample Preparation (for LC-MS with ESI):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

LC-MS Acquisition Parameters (ESI):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Nebulizer Pressure: Optimize according to the instrument manufacturer's recommendations.

Data Processing:

  • Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).

  • Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for comparing spectral data and a hypothetical signaling pathway where this compound could act as an inhibitor.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Conclusion SupplierA Compound from Supplier A NMR_A ¹H & ¹³C NMR SupplierA->NMR_A IR_A FT-IR SupplierA->IR_A MS_A Mass Spec SupplierA->MS_A SupplierB Compound from Supplier B NMR_B ¹H & ¹³C NMR SupplierB->NMR_B IR_B FT-IR SupplierB->IR_B MS_B Mass Spec SupplierB->MS_B Compare_NMR Compare Chemical Shifts, Integrals, Multiplicities NMR_A->Compare_NMR Compare_IR Compare Vibrational Frequencies IR_A->Compare_IR Compare_MS Compare m/z and Fragmentation MS_A->Compare_MS NMR_B->Compare_NMR IR_B->Compare_IR MS_B->Compare_MS Conclusion Assess Purity and Structural Consistency Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for spectral data comparison of a chemical from different suppliers.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Compound 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol (Hypothetical Inhibitor) Compound->EGFR Inhibits (ATP-competitive) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway by the title compound.

References

A Comparative Guide to the Cytotoxicity of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a chemical compound featuring an aminophenyl group and a butynol moiety.[1][2][3][4][5] The evaluation of the cytotoxic potential of this parent compound and its structural analogues is a critical early step in the drug discovery process. By systematically modifying the functional groups on the parent molecule, researchers can elucidate structure-activity relationships (SAR) that inform the design of more potent and selective therapeutic agents. This guide outlines the essential methodologies for such a comparative study.

Experimental Protocols

A rigorous comparison of cytotoxicity requires standardized and well-controlled experimental procedures. Below are the detailed protocols for assessing the cytotoxic effects of this compound and its analogues on various cancer cell lines.

Cell Lines and Culture
  • Cell Line Selection: A panel of human cancer cell lines should be selected to represent different tumor types. For example:

    • A549: Lung carcinoma

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • HeLa: Cervical cancer

    • HCT116: Colorectal carcinoma

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • Stock Solutions: The parent compound and its analogues should be dissolved in sterile dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • Working Solutions: Immediately before each experiment, the stock solutions should be serially diluted in a complete culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate the cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds (e.g., a range from 0.1 µM to 100 µM). Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Cell Viability Calculation: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The cytotoxicity data should be summarized in a clear and organized table to facilitate comparison between the parent compound and its analogues across different cell lines.

CompoundAnalogue ModificationIC50 (µM) on A549IC50 (µM) on MCF-7IC50 (µM) on HCT116
Parent Compound -45.258.133.7
Analogue 1Fluoro- substitution on phenyl ring22.831.515.9
Analogue 2Methoxy- substitution on phenyl ring65.778.351.2
Analogue 3N-acetylation of amino group> 100> 100> 100
Analogue 4Hydroxylation of methyl group50.162.439.8

Table 1: Hypothetical IC50 values for this compound and its analogues against various cancer cell lines.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Line Culture (A549, MCF-7, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Working Solutions) treatment Compound Treatment (24h post-seeding) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay (Add MTT, Incubate 4h) incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Values calc->ic50

Workflow for comparative cytotoxicity testing.

Relevant Signaling Pathway

Compounds that exhibit significant cytotoxicity often induce programmed cell death, or apoptosis. Further investigation into the mechanism of action could involve studying key signaling pathways, such as the intrinsic apoptosis pathway shown below.

G compound Cytotoxic Compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 activation cas3 Caspase-3 (Executioner) cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Quantification of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (APMB). While specific validated performance data for APMB is not extensively published, this document outlines a robust, representative HPLC-MS/MS method based on established analytical principles for similar aromatic amines.[1][2] We will also discuss alternative quantification methods and present the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]

Introduction to APMB Quantification

This compound is a small molecule containing an aromatic amine, a tertiary alcohol, and an alkyne functional group. Accurate quantification of such compounds is critical in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[3][4]

Experimental Protocols

A detailed experimental protocol for a representative HPLC-MS/MS method is provided below. This method can be adapted and validated for the specific matrix in which APMB is being quantified.

Sample Preparation: Solid-Phase Extraction (SPE)

For biological matrices such as plasma or urine, a sample clean-up and concentration step is essential to remove interferences and improve sensitivity.[5][6][7]

  • Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.

  • Loading: The biological sample (e.g., 0.5 mL of plasma) is acidified with 0.1% formic acid and loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove hydrophilic and weakly bound impurities.

  • Elution: APMB is eluted with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase.

HPLC-MS/MS Method for APMB Quantification

This method is based on typical conditions for the analysis of small aromatic amines.[1][2][8]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is commonly used for the separation of aromatic amines.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 176.1 (corresponding to [M+H]⁺ for APMB's molecular formula C₁₁H₁₃NO)

    • Product Ions (m/z): Specific product ions would be determined by infusing a standard of APMB and performing a product ion scan. Hypothetical transitions could be, for example, 158.1 (loss of H₂O) and 143.1 (further fragmentation).

    • Collision Energy: To be optimized for the specific instrument and transitions.

    • Source Temperature: ~500 °C

    • IonSpray Voltage: ~5500 V

Method Validation and Performance Comparison

Any quantitative analytical method must be validated to ensure its reliability. The validation parameters are defined by ICH guidelines.[1] The following tables summarize the typical acceptance criteria for an HPLC-MS/MS method and provide a comparison with a potential alternative, HPLC-UV.

Table 1: HPLC-MS/MS Validation Parameters and Acceptance Criteria
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No significant interfering peaks at the retention time of the analyte and internal standard.To ensure the signal is from the analyte of interest.[1]
Linearity (R²) ≥ 0.99To demonstrate a proportional relationship between concentration and response over a defined range.[1]
Accuracy (% Recovery) 85-115% (for QC samples)To measure the closeness of the determined value to the true value.[1]
Precision (%RSD) ≤ 15% (for QC samples), ≤ 20% (at LLOQ)To assess the degree of scatter between a series of measurements.[1]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.The lowest amount of analyte that can be reliably quantified.[1]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest amount of analyte that can be detected but not necessarily quantified.[1]
Robustness Method performance remains acceptable under small, deliberate variations in parameters.To demonstrate the reliability of the method with respect to minor variations in experimental conditions.[1]
Table 2: Comparison of Analytical Methods for APMB Quantification
ParameterHPLC-MS/MS (Representative)HPLC-UV (Alternative)Gas Chromatography-Mass Spectrometry (GC-MS) (Alternative)
Specificity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)High (with potential for derivatization to improve volatility)
Sensitivity (LOQ) Very Low (pg/mL to low ng/mL range)Higher (typically µg/mL range)Low (ng/mL range, can be improved with derivatization)
Linearity (R²) Typically > 0.99Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 85-115%90-110%85-115%
Precision (%RSD) < 15%< 5%< 15%
Sample Preparation Often requires clean-up (SPE, LLE)May require less stringent clean-upOften requires derivatization to increase volatility and thermal stability
Instrumentation Cost HighLowModerate to High
Throughput High (with fast LC gradients)ModerateLower (longer run times typically)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of APMB from a biological matrix using HPLC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Injection MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for APMB quantification.

Hypothetical Metabolic Pathway of APMB

While the specific metabolic pathway of APMB is not well-documented, a hypothetical pathway can be proposed based on the common biotransformation reactions for xenobiotics containing aromatic amine and alcohol functionalities.[9][10] Phase I reactions typically involve oxidation, and Phase II reactions involve conjugation to increase water solubility for excretion.[9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism APMB APMB (this compound) N_Oxidation N-Oxidation (CYP450) APMB->N_Oxidation Hydroxylation Aromatic Hydroxylation (CYP450) APMB->Hydroxylation Glucuronidation Glucuronidation (UGTs) APMB->Glucuronidation Sulfation Sulfation (SULTs) APMB->Sulfation Acetylation N-Acetylation (NATs) APMB->Acetylation N_Oxidation->Glucuronidation N_Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Caption: Hypothetical metabolic pathway for APMB.

Conclusion

References

Navigating Cross-Reactivity: A Comparative Guide for Biomolecules Conjugated with 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of biomolecules, particularly antibody-drug conjugates (ADCs), conjugated with the novel linker precursor, 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol. While specific experimental data for biomolecules conjugated with this precise linker are not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough cross-reactivity assessment. The methodologies and representative data presented are based on established practices for evaluating the off-target effects of ADCs with structurally similar cleavable linkers.

The molecule this compound, also known as 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline (CAS 69088-96-6), offers a unique scaffold for bioconjugation. Its aminophenyl group can be diazotized for conjugation, while the butynol moiety can be part of a cleavable linker system. Understanding the potential for off-target binding and cross-reactivity of ADCs utilizing this linker is paramount for preclinical safety assessment and predicting potential toxicities.[1][2][3]

Comparative Analysis of Cross-Reactivity

A comprehensive evaluation of cross-reactivity involves a multi-pronged approach, including in vitro cytotoxicity assays, in vitro tissue binding studies, and in vivo biodistribution and efficacy studies. The following tables present a summary of representative quantitative data from these key experiments for a hypothetical ADC, "ADC-X," which utilizes a linker derived from this compound, compared to a non-targeting control ADC.

Table 1: In Vitro Cytotoxicity against Target and Off-Target Cell Lines

Cell LineTarget Antigen ExpressionADC-X IC₅₀ (nM)Non-Targeting Control ADC IC₅₀ (nM)
Target Cancer Cell Line AHigh1.5> 1000
Target Cancer Cell Line BModerate15.2> 1000
Off-Target Cell Line CLow/Negative> 1000> 1000
Off-Target Cell Line DLow/Negative850> 1000

IC₅₀ values represent the concentration of ADC required to inhibit cell growth by 50%.

Table 2: In Vitro Tissue Cross-Reactivity by Immunohistochemistry (Human Tissues)

Tissue TypeStaining Intensity with ADC-XStaining PatternPotential for Cross-Reactivity
Liver (Hepatocytes)NegativeNoneLow
Kidney (Glomeruli)NegativeNoneLow
Lung (Alveolar Epithelium)Weak, granularCytoplasmicLow
Spleen (Germinal Centers)ModerateMembranousModerate
Pancreas (Islets)NegativeNoneLow

Table 3: In Vivo Biodistribution in a Xenograft Model (% Injected Dose per Gram of Tissue at 48h)

TissueTumor-Bearing Mouse (ADC-X)Healthy Mouse (ADC-X)
Tumor25.5 ± 4.2N/A
Blood10.1 ± 2.512.5 ± 3.1
Liver15.3 ± 3.118.2 ± 4.5
Spleen5.2 ± 1.86.1 ± 2.2
Kidneys3.1 ± 0.93.5 ± 1.1
Lungs2.5 ± 0.72.8 ± 0.9

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive cancer cells and the off-target cytotoxicity against antigen-negative cells.

Methodology:

  • Cell Culture: Culture target and off-target cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Add the dilutions to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assay: Assess cell viability using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC₅₀ values using a non-linear regression model.

In Vitro Tissue Cross-Reactivity by Immunohistochemistry (IHC)

Objective: To identify potential off-target binding of the ADC to a panel of normal human tissues.

Methodology:

  • Tissue Selection: Use a comprehensive panel of frozen normal human tissues (typically >30 different tissues) as recommended by regulatory agencies.

  • Tissue Sectioning: Prepare thin sections (4-6 µm) of the tissues and mount them on slides.

  • ADC Incubation: Incubate the tissue sections with the ADC at various concentrations. Include a negative control (isotype-matched antibody without the drug-linker) and a positive control (if a known cross-reactive tissue exists).

  • Detection: Use a labeled secondary antibody that binds to the primary antibody of the ADC. Visualize the binding using a chromogenic or fluorescent substrate.

  • Microscopic Analysis: A qualified pathologist should examine the slides to assess the staining intensity, cellular localization, and distribution pattern in each tissue.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution, tumor targeting, and clearance of the ADC in an animal model.

Methodology:

  • Radiolabeling: Conjugate the ADC with a radionuclide (e.g., ¹¹¹In, ⁸⁹Zr) for imaging and quantification.

  • Animal Model: Use tumor-bearing xenograft mice (e.g., with subcutaneously implanted target cancer cells) and healthy control mice.

  • ADC Administration: Administer the radiolabeled ADC intravenously to the mice.

  • Tissue Collection: At various time points (e.g., 24, 48, 96 hours), euthanize the animals and collect tumors and a comprehensive set of normal tissues.

  • Quantification: Measure the radioactivity in each tissue using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in ADC development and evaluation.

Bioconjugation_Workflow Bioconjugation of ADC-X cluster_antibody Antibody Preparation cluster_linker Linker Synthesis cluster_payload Payload Antibody Antibody Conjugation Conjugation Reaction (e.g., Diazotization) Antibody->Conjugation Aminophenyl_Butynol 4-(3-Aminophenyl)- 2-methyl-3-butyn-2-ol Cleavable_Moiety Cleavable Moiety (e.g., peptide) Payload_Attachment Payload Attachment Site Linker_Payload_Complex Linker-Payload Complex Payload_Attachment->Linker_Payload_Complex Cytotoxic_Payload Cytotoxic Payload Cytotoxic_Payload->Linker_Payload_Complex Linker_Payload_Complex->Conjugation ADC_X ADC-X Conjugation->ADC_X Purification Purification and Characterization ADC_X->Purification

Caption: Workflow for the bioconjugation of a monoclonal antibody with a cytotoxic payload using a linker derived from this compound.

ADC_Mechanism_of_Action Mechanism of Action and Off-Target Effect cluster_target On-Target Cell cluster_off_target Off-Target Cell ADC_Binds_Target ADC binds to target antigen Internalization_Target Internalization via endocytosis ADC_Binds_Target->Internalization_Target Lysosome_Target Trafficking to lysosome Internalization_Target->Lysosome_Target Payload_Release_Target Linker cleavage and payload release Lysosome_Target->Payload_Release_Target Apoptosis_Target Payload induces cell death (apoptosis) Payload_Release_Target->Apoptosis_Target ADC_Binds_Off_Target Non-specific uptake or binding to cross-reactive antigen Internalization_Off_Target Internalization ADC_Binds_Off_Target->Internalization_Off_Target Payload_Release_Off_Target Payload release Internalization_Off_Target->Payload_Release_Off_Target Toxicity_Off_Target Toxicity in healthy tissue Payload_Release_Off_Target->Toxicity_Off_Target ADC_Circulation ADC in Circulation ADC_Circulation->ADC_Binds_Target Targeting ADC_Circulation->ADC_Binds_Off_Target Off-Targeting

Caption: Generalized mechanism of action for an ADC, illustrating both the desired on-target cell killing and the potential for off-target toxicity.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow ADC_Candidate ADC Candidate In_Vitro_Screening In Vitro Screening ADC_Candidate->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (Target vs. Off-Target Cells) In_Vitro_Screening->Cytotoxicity_Assay Tissue_IHC Tissue Cross-Reactivity (Immunohistochemistry) In_Vitro_Screening->Tissue_IHC In_Vivo_Studies In Vivo Studies Cytotoxicity_Assay->In_Vivo_Studies Tissue_IHC->In_Vivo_Studies Biodistribution Biodistribution/ Pharmacokinetics In_Vivo_Studies->Biodistribution Efficacy_Toxicity Efficacy and Toxicity in Xenograft Models In_Vivo_Studies->Efficacy_Toxicity Risk_Assessment Safety and Risk Assessment Biodistribution->Risk_Assessment Efficacy_Toxicity->Risk_Assessment

Caption: A stepwise workflow for the comprehensive assessment of ADC cross-reactivity, from initial in vitro screening to in vivo evaluation and final risk assessment.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in the preparation of various pharmaceuticals, is frequently achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. The choice of catalyst, along with other reaction parameters such as ligands, bases, and solvents, critically influences the efficiency and yield of this transformation. This guide provides an objective comparison of the performance of different palladium catalyst systems for this synthesis, supported by experimental data.

The primary method for synthesizing this compound is the Sonogashira coupling of a 3-haloaniline (typically 3-bromoaniline or 3-iodoaniline) with 2-methyl-3-butyn-2-ol. The reaction is catalyzed by a palladium complex and typically involves a copper co-catalyst, although copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.[1][2]

Comparative Performance of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the copper-free Sonogashira coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol to yield this compound. The data is primarily based on a systematic screening of catalysts, ligands, bases, and solvents.[1]

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)TBAF (1.5)THF652461
Pd(OAc)₂ (2)PPh₃ (4)TBAF (1.5)Toluene652445
Pd(OAc)₂ (2)PPh₃ (4)TBAF (1.5)DMF652433
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (1.5)THF6524<10
Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (1.5)THF652415
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)THF6524<5
Pd(OAc)₂ (2)PPh₃ (4)Piperidine (1.5)THF652417
Pd(OAc)₂ (2)PPh₃ (4)DBU (1.5)THF652484
Pd(OAc)₂ (2) P(p-tol)₃ (4) DBU (1.5) THF 65 24 89 [3]
Pd(OAc)₂ (2)P(o-tol)₃ (4)DBU (1.5)THF652475
Pd(OAc)₂ (2)P(t-bu)₃ (4)DBU (1.5)THF652468
Pd(OAc)₂ (2)Xantphos (2)DBU (1.5)THF652455

Analysis of Performance:

The data clearly indicates that the combination of Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor, Tri(p-tolyl)phosphine (P(p-tol)₃) as the ligand, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in Tetrahydrofuran (THF) as the solvent provides the highest yield (89%) for the synthesis of this compound from 3-bromoaniline.[1][3]

  • Catalyst Precursor: Pd(OAc)₂ proved to be an effective precursor for generating the active Pd(0) catalyst in situ.

  • Ligand Effect: The choice of phosphine ligand significantly impacts the reaction yield. The electron-rich and sterically accessible P(p-tol)₃ ligand outperformed the more common PPh₃ and other bulkier or chelating ligands in this specific reaction.[1]

  • Base Selection: The organic base DBU was found to be decisively superior to other organic and inorganic bases, leading to a dramatic increase in product yield.[1]

  • Solvent Influence: THF was identified as the optimal solvent, yielding better results than toluene or DMF.[1]

While the presented data focuses on a copper-free system with Pd(OAc)₂, other palladium catalysts are commonly employed for Sonogashira reactions, including:

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): A widely used, commercially available, and air-stable catalyst for Sonogashira couplings.

  • Palladium on carbon (Pd/C): A heterogeneous catalyst that can be advantageous for simplified product purification, although it may require harsher reaction conditions.[4]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common Pd(0) catalyst used in various cross-coupling reactions.[5]

Detailed comparative data for these catalysts in the specific synthesis of this compound is not as readily available in the literature. However, their general efficacy in Sonogashira reactions suggests they are viable alternatives, though optimization of reaction conditions would be necessary.

Experimental Protocols

General Procedure for the Copper-Free Sonogashira Coupling of 3-Bromoaniline and 2-methyl-3-butyn-2-ol[1]

To a stirred solution of 3-bromoaniline (1.0 equiv) in anhydrous THF under an argon atmosphere are added 2-methyl-3-butyn-2-ol (1.2 equiv), the phosphine ligand (0.04 equiv), Pd(OAc)₂ (0.02 equiv), and DBU (1.5 equiv). The resulting mixture is heated at 65 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Visualizations

Sonogashira Coupling Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the copper-free Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_0 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) D Ar-Pd(II)(-C≡CR)Ln C Alkyne Complex B->C Alkyne Coordination (R-C≡C-H, Base) C->D Deprotonation D:e->A:w Reductive Elimination Product Ar-C≡C-R D->Product Product Release

Caption: Generalized catalytic cycle for the copper-free Sonogashira reaction.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Reactants: 3-Bromoaniline 2-Methyl-3-butyn-2-ol Pd(OAc)₂/Ligand DBU, THF start->reactants reaction Heat at 65°C (24 hours) under Argon reactants->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Isolated Product: This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Performance Factors

This diagram illustrates the key experimental parameters and their influence on the final product yield in the Sonogashira coupling reaction.

logical_relationship cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Pd Precursor Pd Precursor Product Yield Product Yield Pd Precursor->Product Yield Ligand Ligand Ligand->Product Yield Base Base Base->Product Yield Solvent Solvent Solvent->Product Yield Temperature Temperature Temperature->Product Yield Time Time Time->Product Yield

Caption: Key factors influencing the yield of the Sonogashira coupling reaction.

References

Confirming the Structure of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol with 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of progress. For novel compounds such as 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, a multi-functional molecule incorporating an aromatic amine and a tertiary alcohol, a suite of advanced analytical techniques is required for complete characterization. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating complex molecular architectures in solution.

This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural confirmation of this compound. It presents hypothetical, yet realistic, experimental data to illustrate the utility of each technique and offers detailed protocols for their implementation. Furthermore, it draws a comparison between the 2D NMR approach and other common analytical methods for structural elucidation.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data, and the expected correlations in 2D NMR spectra for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom Number¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
1--146.5
26.80d115.0
37.10t129.0
46.65d117.5
5--122.0
66.75s115.5
7--82.0
8--93.0
9--65.5
10, 111.55s31.0
NH₂3.80br s-
OH2.10s-

Table 2: Predicted 2D NMR Correlations

ExperimentCorrelating Protons (¹H-¹H)Correlating Protons and Carbons (¹H-¹³C)
COSY H2 with H3; H3 with H4-
HSQC -H2 with C2; H3 with C3; H4 with C4; H6 with C6; H10/11 with C10/11
HMBC -H2 with C4, C6; H4 with C2, C6; H6 with C2, C4, C5; H10/11 with C8, C9

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Instrumentation: All NMR spectra would be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: 10-15 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Data Points: 2048 in the F2 dimension.

  • Relaxation Delay: 1.5-2.0 seconds.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 160 ppm.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Data Points: 2048 in the F2 dimension.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Relaxation Delay: 1.5 seconds.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 220 ppm.

  • Number of Scans: 16-32 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • Data Points: 2048 in the F2 dimension.

  • Long-Range Coupling Constant: Optimized for a ⁿJ(C,H) of 8 Hz.

  • Relaxation Delay: 2.0 seconds.

Structural Elucidation Workflow

The logical progression of experiments for confirming the structure of this compound is outlined in the following diagram.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structure Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Assemble Assemble Fragments & Verify Connectivity COSY->Assemble HSQC->Assemble HMBC->Assemble Confirm Confirm Final Structure Assemble->Confirm

Workflow for structural elucidation using 2D NMR.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, definitive structural information.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity in solution.Non-destructive; provides information on solution-state conformation.Requires a relatively pure sample of sufficient quantity; can be time-consuming.
X-ray Crystallography Precise 3D arrangement of atoms in a single crystal.Provides unambiguous atomic coordinates and stereochemistry.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; can provide information on elemental composition with high-resolution MS.[1][2][3]Does not directly provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular skeleton.

References

Benchmarking the reactivity of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol against other terminal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the reactivity of terminal alkynes is a cornerstone for the construction of complex molecular architectures. This guide provides a detailed comparison of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a key intermediate in the synthesis of pharmaceuticals like Erlotinib[1], against other commonly employed terminal alkynes. We will delve into its performance in cornerstone reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Sonogashira Coupling: Unveiling Reactivity Trends

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the formation of carbon-carbon bonds.[2][3] The reactivity of the terminal alkyne in this reaction is significantly influenced by both electronic and steric factors.

Electronic Effects: The presence of the aminophenyl group in this compound introduces an electron-donating substituent to the aromatic ring. Generally, aryl halides with electron-withdrawing groups exhibit higher reactivity in Sonogashira couplings.[4] Conversely, electron-donating groups on the phenylacetylene moiety can slightly decrease the acidity of the terminal proton, potentially impacting the rate of copper acetylide formation, a key step in the catalytic cycle. However, the overall impact on yield is often substrate and condition-dependent.

Steric Hindrance: The tertiary alcohol group (2-hydroxyprop-2-yl) attached to the alkyne in this compound introduces moderate steric bulk. Studies have shown that the steric hindrance of the alkyne is a primary determinant of the optimal catalyst system in Sonogashira reactions.[1][5][6] For sterically undemanding alkynes like phenylacetylene, catalysts with bulky phosphine ligands such as P(t-Bu)3 are often ideal. As steric bulk increases, less bulky phosphine ligands may be required to achieve optimal yields.[1][5]

Comparative Data for Sonogashira Coupling:

Terminal AlkyneAryl HalideCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
This compound 3-BromoanilinePd(OAc)2 / P(p-tol)3DBUTHF-High[1]
Phenylacetylene2-Amino-3-bromopyridinePd(CF3COO)2 / PPh3Et3NDMF396[3]
PhenylacetyleneIodobenzenePd(PPh3)4 / CuIEt3NDMF-99[7]
1-Hexyne4-IodoanisolePd(PPh3)2Cl2 / CuIi-Pr2NHTHF395[2]
2-Methyl-3-butyn-2-ol4-IodoanisoleNS-MCM-41-Pd / CuI / PPh3Et3NToluene298[8]

Note: The table presents a selection of data from various sources and is intended for illustrative purposes. Reaction conditions are not standardized across entries.

Click Chemistry: A Look at Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another cornerstone reaction for terminal alkynes, prized for its high efficiency and bioorthogonality.[9] Studies comparing the reactivity of various terminal alkynes in CuAAC have revealed that while electronic effects play a role, the differences are often modest under optimized conditions.[9]

Propiolamides, which are electronically activated, tend to be slightly more reactive than standard terminal alkynes.[9] The electronic nature of the substituent on a phenylacetylene ring can influence the reaction rate, though often not dramatically. For this compound, the electron-donating amino group might slightly decrease its reactivity compared to phenylacetylenes bearing electron-withdrawing groups. However, the propargylic alcohol moiety is generally well-tolerated and participates readily in CuAAC reactions.

Comparative Reaction Rates in CuAAC:

The following table provides second-order rate constants (k2) for the CuAAC reaction of various alkynes, illustrating the relative speeds of the reaction. Higher k2 values indicate a faster reaction.

Alkyne TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Propargyl Alcohol~0.3 - 0.7[10]
Phenylacetylene0.24 - 1.0[10]
PropiolamideGenerally faster than propargyl alcohol[9]

Note: A specific rate constant for this compound was not found in the reviewed literature. Its reactivity is expected to be in a similar range to other propargylic alcohols and phenylacetylenes.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Amine base (e.g., triethylamine, 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture and add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a CuAAC reaction.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate (CuSO₄, 0.01 - 0.05 eq)

  • Sodium ascorbate (0.05 - 0.10 eq)

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • Dissolve the azide and the terminal alkyne in the solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration or extraction.

Visualizing the Workflow

To better illustrate the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pd Catalyst, CuI, and Aryl Halide in Schlenk Flask add_solvent Add Anhydrous Solvent and Base start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat Heat and Stir add_alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X (Oxidative Addition) pd0->pd_ox R-X pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-C≡CR' pd_trans->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide H-C≡CR', Base cu_acetylide->pd_ox cu_acetylide->cu_x

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a versatile terminal alkyne that demonstrates robust reactivity in key synthetic transformations such as the Sonogashira coupling and click chemistry. Its electronic and steric properties, conferred by the aminophenyl and tertiary alcohol groups respectively, place its reactivity within the broad and predictable range of other substituted phenylacetylenes and propargylic alcohols. While the electron-donating nature of the amino group and the steric bulk of the hydroxyl-containing substituent may necessitate optimization of catalyst systems and reaction conditions, it remains an effective and valuable building block for the synthesis of complex organic molecules. The provided data and protocols offer a foundation for researchers to effectively benchmark and utilize this important synthetic intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, ensuring adherence to safety protocols and regulatory compliance.

I. Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data for the compound and structurally related chemicals, the primary hazards include:

  • Toxicity : The compound is harmful if swallowed.[1][2]

  • Irritation : It can cause skin irritation and serious eye irritation.[1]

  • Sensitization : May cause an allergic skin reaction.[1]

  • Flammability : While specific data for this compound is not available, related compounds with a butynol functional group are flammable liquids and vapors.[3] The presence of the alkyne group also presents a potential risk of forming explosive compounds, particularly with certain metals.[4]

Immediate Actions: In case of a spill, evacuate the area, ensure adequate ventilation, and remove all sources of ignition.[3][4] Use personal protective equipment (PPE) as outlined below.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, wearing the appropriate PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection : A lab coat and closed-toe shoes.

  • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood.

III. Quantitative Hazard Data Summary

For quick reference, the following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Specific Target Organ ToxicityH335May cause respiratory irritation

IV. Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] It must be treated as hazardous waste and disposed of through a licensed hazardous waste management company.

Experimental Protocol for Waste Neutralization (if required and feasible):

Note: This is a generalized procedure and must be adapted and reviewed for safety based on the specific quantities and laboratory conditions. It should only be performed by trained personnel.

  • Inert Atmosphere : In a chemical fume hood, place the waste this compound in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution : Dissolve the compound in an anhydrous solvent.

  • Quenching (for reactive alkyne group) : While stirring and cooling the solution in an ice bath, slowly add a slight excess of a suitable quenching agent to react with the terminal alkyne. This step should be carefully considered and planned by a qualified chemist, as the reactivity of the alkyne is a key safety concern.

  • Collection : The resulting mixture should be collected as hazardous waste.

General Disposal Procedure:

  • Waste Collection : Carefully transfer the waste this compound into a designated, compatible, and clearly labeled hazardous waste container.[5][6] Use a funnel to prevent spills.[4]

  • Container Management : Keep the waste container tightly sealed except when adding waste.[5][6] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

  • Decontamination of Empty Containers : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4] The first rinseate is considered hazardous and must be collected in the designated hazardous waste container.[4] Subsequent rinseates should also be collected as hazardous waste.[4]

  • Spill Management : In the event of a spill, contain the spill using an inert absorbent material such as vermiculite or sand.[3][4] Collect the absorbent material and the spilled substance into a designated hazardous waste container.[4]

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a complete and accurate description of the waste, including its chemical name and known hazards.[4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: Toxic, Irritant, Sensitizer, Flammable A->B C Wear Appropriate PPE B->C D Use Designated Hazardous Waste Container C->D E Segregate from Incompatible Materials D->E I Decontaminate Empty Containers D->I After emptying F Store in Cool, Dry, Well-Ventilated Area E->F G Arrange for Professional Waste Disposal F->G H Provide Accurate Waste Manifest G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (CAS RN: 69088-96-6). The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this chemical, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1] Appropriate personal protective equipment is mandatory to mitigate risks associated with these classifications.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

The following table summarizes the recommended personal protective equipment for handling this compound. Due to a lack of specific quantitative data on exposure limits and material breakthrough times, these recommendations are based on the known hazards and general best practices for handling laboratory chemicals with similar toxicological profiles.

PPE Category Specification Operational Guidance
Hand Protection Nitrile or neoprene gloves are recommended. Ensure gloves are of sufficient thickness and are inspected for defects before use.Always wear gloves when handling the container or the chemical itself. For prolonged or repeated contact, consider double-gloving. Change gloves immediately if they become contaminated, torn, or punctured. Avoid touching personal items like phones or pens with gloved hands.
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is a significant risk.Standard laboratory eyeglasses are not sufficient. Ensure that safety goggles provide a complete seal around the eyes.
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or gown.Keep lab coats fully buttoned. Remove lab coats before leaving the laboratory area. Ensure that clothing covers all exposed skin.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.All work with this solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3] Do not ingest or inhale dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.
Disposal Plan

All chemical waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Collect waste this compound in a designated, labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated disposable PPE (e.g., gloves) should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Visual Workflow for PPE Selection and Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling and Disposal A Review Safety Data Sheet (SDS) and Hazard Information B Assess Risks for Planned Procedure (e.g., scale, potential for splashing/dust) A->B C Select Hand Protection: Nitrile or Neoprene Gloves B->C D Select Eye/Face Protection: Chemical Safety Goggles (Face shield if splash risk) B->D E Select Body Protection: Lab Coat (Chemically resistant apron if needed) B->E F Select Respiratory Protection: (Typically not required in fume hood) B->F G Handle in Chemical Fume Hood E->G H Follow Safe Handling Practices (Avoid contact, good hygiene) G->H I Dispose of Waste Properly (Chemical and contaminated materials) H->I

Caption: Workflow for PPE selection and safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.